molecular formula C30H33NO7 B12399873 AcrB-IN-3

AcrB-IN-3

Cat. No.: B12399873
M. Wt: 519.6 g/mol
InChI Key: JMWQSOZOTRUQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AcrB-IN-3 is a small molecule investigational compound designed to specifically inhibit the AcrB component of the AcrAB-Tolc tripartite efflux pump in Gram-negative bacteria . This efflux pump is a major contributor to intrinsic multidrug resistance by actively extruding a wide range of antibiotics from the bacterial cell . By inhibiting AcrB, this compound has the potential to restore the efficacy of existing antibiotics against resistant bacterial strains, making it a valuable tool for researching novel approaches to combat antimicrobial resistance (AMR). Its primary research applications include investigating the mechanism of bacterial efflux, studying the physiology of Gram-negative pathogens, and developing combination therapies that bypass efflux-mediated resistance . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C30H33NO7

Molecular Weight

519.6 g/mol

IUPAC Name

3-[3-[[2,2-dimethyl-5-(morpholine-4-carbonyl)-3,4-dihydrobenzo[h]chromen-7-yl]oxy]propoxy]benzoic acid

InChI

InChI=1S/C30H33NO7/c1-30(2)11-10-23-25(28(32)31-12-16-35-17-13-31)19-24-22(27(23)38-30)8-4-9-26(24)37-15-5-14-36-21-7-3-6-20(18-21)29(33)34/h3-4,6-9,18-19H,5,10-17H2,1-2H3,(H,33,34)

InChI Key

JMWQSOZOTRUQBD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C=C3C(=C2O1)C=CC=C3OCCCOC4=CC=CC(=C4)C(=O)O)C(=O)N5CCOCC5)C

Origin of Product

United States

Foundational & Exploratory

AcrB-IN-3: Mechanism of Action on the AcrB Efflux Pump - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of efflux pump inhibitors (EPIs) targeting the AcrB protein of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. While "AcrB-IN-3" is used here as a representative designation, this document synthesizes data from a class of potent inhibitors, such as the pyranopyridines, to illustrate the core principles of AcrB inhibition.

The AcrAB-TolC efflux system is a primary driver of multidrug resistance (MDR) in clinically significant Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa.[1][2][3] This tripartite complex spans the inner and outer bacterial membranes, actively expelling a wide array of antibiotics and toxic compounds from the cell.[1][3][4] The inner membrane component, AcrB, is a proton/drug antiporter that recognizes and transports substrates, making it a critical target for reversing antibiotic resistance.[4][5]

Core Mechanism of the AcrB Pump: Functional Rotation

AcrB operates as a homotrimer, with each monomer cycling through three distinct conformational states in a process known as functional rotation: Access (Loose) , Binding (Tight) , and Extrusion (Open) .[6][7][8] This cycle is powered by the proton motive force.[2][9]

  • Access (L-state): In this initial state, a channel is open to the periplasm and the outer leaflet of the inner membrane, allowing a substrate molecule to enter a binding pocket.[6][7]

  • Binding (T-state): Upon substrate binding, the monomer undergoes a conformational change to the tight-binding state. This change is associated with the binding of a proton in the transmembrane domain.[4] The substrate is moved deeper into the protein.

  • Extrusion (O-state): A further conformational change transitions the monomer to the open state. This creates an exit channel towards the TolC component of the pump, leading to the expulsion of the substrate from the cell.[6][7] This step is coupled with the release of the proton. The monomer then cycles back to the Access state.

AcrB_Functional_Rotation cluster_cycle AcrB Monomer Cycle cluster_io Inputs & Outputs Access Access (L) Binding Binding (T) Access->Binding Substrate Binding Extrusion Extrusion (O) Binding->Extrusion Proton Translocation Extrusion->Access Substrate Release Substrate_out Substrate (Extracellular) Extrusion->Substrate_out Substrate_in Substrate (Periplasm) Substrate_in->Access Proton_in H+ (Periplasm) Proton_in->Binding

Figure 1: The functional rotation mechanism of a single AcrB monomer.

Mechanism of Action of AcrB Inhibitors

Potent AcrB inhibitors, such as the pyranopyridine derivatives, function by binding to a specific site within the AcrB protein and disrupting the functional rotation cycle.[1] These inhibitors are not typically substrates themselves but act as allosteric modulators.

The primary binding site for many potent EPIs is the distal binding pocket (DBP) , a phenylalanine-rich cavity located within the periplasmic domain of AcrB.[1][2] By occupying this pocket, the inhibitor effectively "jams" the pump in a conformation that is incompatible with substrate transport. This prevents the transition between the Binding and Extrusion states, thereby halting the efflux process.[10] The binding of the inhibitor essentially locks the pump, allowing intracellular antibiotic concentrations to rise to effective levels.[11]

Inhibitor_Mechanism Inhibitor Mechanism of Action on AcrB cluster_molecules Molecular Components cluster_pump AcrB Pump cluster_outcome Result Inhibitor This compound (EPI) DBP Distal Binding Pocket (DBP) Inhibitor->DBP Binds to Substrate Antibiotic AcrB AcrB Monomer Substrate->AcrB Attempts to bind/enter FunctionalRotation Functional Rotation Cycle DBP->FunctionalRotation Prevents conformational change Efflux_Blocked Antibiotic Efflux Blocked FunctionalRotation->Efflux_Blocked Leads to

Figure 2: Logical flow of AcrB inhibition by a competitive inhibitor.

Quantitative Data on AcrB Inhibition

The effectiveness of an AcrB inhibitor is quantified through several key parameters. The table below summarizes representative data for well-characterized inhibitors.

Inhibitor ClassCompound ExampleTarget OrganismPotentiation Assay (MIC Fold Reduction)Efflux Inhibition (IC50)Binding Affinity (Kd)Reference
PeptidomimeticPAβN (Phe-Arg β-naphthylamide)E. coli4- to 16-fold for various antibiotics~50-100 µM (Nile Red efflux)Not widely reported[12][13]
Piperazine DerivativeNMP (1-(1-naphthylmethyl)-piperazine)E. coli2- to 8-fold for various antibiotics>800 µM (Nile Red efflux)Not widely reported[12][14]
PyranopyridineMBX2319E. coli>64-fold for Levofloxacin~0.5 µM (H33342 accumulation)Not widely reported[2][15]
D-Ornithine-BasedCU032E. coliPotentiates antibiotics in host-like conditionsBinds to AcrB substrate pocketCryo-EM confirmed binding[16][17]

Note: Values can vary significantly based on the bacterial strain, substrate tested, and specific assay conditions.

Experimental Protocols

Detailed and standardized protocols are essential for evaluating and comparing the efficacy of AcrB inhibitors.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Potentiation

This assay determines the extent to which an EPI can reduce the MIC of an antibiotic.

  • Objective: To measure the fold-reduction in antibiotic MIC in the presence of a sub-lethal concentration of the EPI.

  • Methodology:

    • Prepare a series of 2-fold dilutions of the antibiotic in a 96-well microtiter plate using a suitable broth medium (e.g., Luria-Bertani or Mueller-Hinton).[15]

    • Create an identical plate and add the EPI to each well at a fixed, sub-inhibitory concentration (e.g., 10 µM).

    • Inoculate all wells with a standardized bacterial suspension (e.g., E. coli at ~5 x 105 CFU/mL).

    • Include controls: bacteria with no antibiotic (growth control), bacteria with EPI only, and sterile broth.

    • Incubate the plates at 37°C for 16-20 hours.

    • Determine the MIC, defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • The potentiation factor is calculated as (MIC of antibiotic alone) / (MIC of antibiotic + EPI).

Real-Time Fluorescent Dye Efflux Assay

This assay directly measures the ability of an inhibitor to block the efflux of a fluorescent substrate from bacterial cells.

  • Objective: To quantify the inhibition of AcrB pump activity in real-time.

  • Common Substrates: Nile Red, Hoechst 33342 (H33342).[12][15]

  • Methodology:

    • Grow bacterial cells to the mid-logarithmic phase and harvest by centrifugation.

    • Wash the cell pellet with a buffer (e.g., potassium phosphate buffer) and resuspend to a standardized optical density (e.g., OD600 of 1.0).[12]

    • De-energize the cells by adding a protonophore like CCCP (carbonyl cyanide m-chlorophenylhydrazone) to dissipate the proton motive force. This allows the fluorescent dye to load into the cells.

    • Add the fluorescent dye (e.g., 10 µM Nile Red) and incubate to allow for accumulation.

    • Wash the cells to remove excess dye and CCCP.

    • Resuspend the cells in buffer containing the test inhibitor (EPI) at various concentrations and place in a fluorometer.

    • Initiate efflux by adding an energy source, typically glucose.[18]

    • Monitor the decrease in intracellular fluorescence over time. In the presence of an effective EPI, the rate of fluorescence decrease will be significantly reduced.

    • Calculate the initial rate of efflux and determine the IC50 value of the inhibitor.

Efflux_Assay_Workflow Workflow for Real-Time Efflux Assay A 1. Grow & Harvest Bacterial Culture B 2. De-energize Cells (e.g., with CCCP) A->B C 3. Load with Fluorescent Dye (e.g., Nile Red) B->C D 4. Wash & Resuspend Cells with Test Inhibitor (EPI) C->D E 5. Initiate Efflux (Add Energy Source - Glucose) D->E F 6. Monitor Fluorescence Decrease (Fluorometer) E->F G 7. Analyze Data (Calculate IC50) F->G

Figure 3: A generalized experimental workflow for a real-time efflux assay.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM is a powerful technique to determine the high-resolution structure of the AcrB pump in complex with an inhibitor.

  • Objective: To visualize the binding site and induced conformational changes of AcrB upon inhibitor binding.

  • Methodology:

    • Purify the AcrB protein or the entire AcrAB-TolC complex. For membrane proteins like AcrB, this often involves solubilization in detergents or encapsulation in nanodiscs.

    • Incubate the purified protein with a saturating concentration of the inhibitor (e.g., CU032).[16][17]

    • Prepare cryo-EM grids by applying a small volume of the protein-inhibitor complex solution to a grid, followed by plunge-freezing in liquid ethane.

    • Collect a large dataset of particle images using a transmission electron microscope.

    • Process the images using specialized software to perform 2D and 3D classification, 3D reconstruction, and model building.[19]

    • The resulting high-resolution map allows for the precise identification of the inhibitor's binding pocket and its interactions with AcrB residues.[16][17]

References

An In-Depth Technical Guide to AcrB-IN-3: A Novel AcrB Efflux Pump Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AcrB-IN-3, also identified as compound G10, is a novel inhibitor of the AcrB efflux pump, a key component of the AcrAB-TolC multidrug efflux system in Gram-negative bacteria.[1] This system is a major contributor to intrinsic and acquired antibiotic resistance. This compound, a benzochromene derivative, has demonstrated the ability to potentiate the activity of conventional antibiotics, offering a promising strategy to combat multidrug-resistant bacterial infections. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to this compound, based on the foundational research by Guo et al. (2023).

Chemical Structure and Properties

This compound is chemically defined as 3-[3-[[2,2-dimethyl-5-(morpholine-4-carbonyl)-3,4-dihydrobenzo[h]chromen-7-yl]oxy]propoxy]benzoic acid.[2]

Chemical Structure of this compound

Chemical structure of this compound

Physicochemical Properties

PropertyValue
CAS Number2890177-94-1
Molecular FormulaC30H33NO7
Molecular Weight519.59 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7
Rotatable Bond Count8
Heavy Atom Count38
Complexity812

Table 1: Physicochemical properties of this compound.[1]

Mechanism of Action and Biological Activity

This compound functions as an efflux pump inhibitor (EPI) by targeting the AcrB protein of the AcrAB-TolC complex in Escherichia coli. This inhibition restores the efficacy of antibiotics that are normally expelled by this pump.

In Vitro Activity

Antibiotic Potentiation:

This compound has been shown to significantly enhance the antibacterial effects of several antibiotics against E. coli. In checkerboard assays, this compound, at concentrations ranging from 8 to 128 μg/mL, demonstrated strong synergistic activity with erythromycin (ERY), levofloxacin (LEV), and minocycline (MIN).[1] Notably, in combination with minocycline, this compound reduced the minimum inhibitory concentration (MIC) of erythromycin by fourfold, to 64 μg/mL.[1]

Quantitative Data on Antibiotic Potentiation

AntibioticThis compound Concentration (μg/mL)Fold Reduction in MIC
Erythromycinwith Minocycline4-fold (at 64 μg/mL this compound)

Table 2: Synergistic activity of this compound with antibiotics.[1]

Inhibition of Efflux Pump Activity:

The direct inhibitory effect of this compound on the AcrB efflux pump was confirmed using a Nile Red efflux assay. Nile Red is a known fluorescent substrate of AcrB. This compound demonstrated significant inhibition of Nile Red efflux at concentrations of 50 μM and 100 μM, with substantial inhibitory activity observed even at the lowest concentration of 50 μM.[1]

Quantitative Data on Nile Red Efflux Inhibition

This compound ConcentrationLevel of Inhibition
50 μMSubstantial
100 μMStrong

Table 3: Inhibition of Nile Red efflux by this compound.[1]

Selectivity and Toxicity:

Importantly, this compound does not appear to disrupt the bacterial outer membrane.[1] Furthermore, it did not induce hemolysis in mouse erythrocytes at concentrations ranging from 4 to 256 μg/mL.[1]

In Vivo Toxicity

In a nematode model using Caenorhabditis elegans, this compound did not exhibit significant toxicity at a concentration of 128 μg/mL over a 72-hour exposure period.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Checkerboard Assay for Antibiotic Synergy

This assay is used to assess the synergistic effect of an inhibitor and an antibiotic.

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the test antibiotics (e.g., erythromycin, levofloxacin, minocycline) in a suitable solvent (e.g., DMSO).

    • Prepare a two-fold serial dilution of the antibiotic in a 96-well microtiter plate.

    • Prepare a two-fold serial dilution of this compound in the perpendicular direction in the same plate.

  • Bacterial Inoculum:

    • Grow a culture of the test bacterial strain (e.g., E. coli) to the mid-logarithmic phase.

    • Adjust the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth.

  • Incubation:

    • Add the bacterial inoculum to each well of the microtiter plate.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of the antibiotic alone and in the presence of different concentrations of this compound by visual inspection for turbidity.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the synergy. FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of this compound in combination / MIC of this compound alone). A FICI of ≤ 0.5 is generally considered synergistic.

Nile Red Efflux Assay

This real-time assay measures the ability of a compound to inhibit the efflux of the fluorescent dye Nile Red.

  • Cell Preparation:

    • Grow the bacterial strain (e.g., E. coli overexpressing AcrB) overnight in a suitable broth to de-energize the cells.

    • Wash the cells and resuspend them in a buffer such as potassium phosphate buffer.

  • Inhibitor and Dye Loading:

    • Pre-incubate the cells with a proton motive force (PMF) uncoupler like carbonyl cyanide m-chlorophenylhydrazone (CCCP) (e.g., 5 μM) for approximately 15 minutes to block efflux.

    • Add the desired concentration of this compound (e.g., 50 μM or 100 μM).

    • Add Nile Red to the cell suspension and allow it to accumulate inside the cells.

  • Initiation of Efflux:

    • Initiate efflux by adding an energy source, such as glucose.

  • Fluorescence Measurement:

    • Monitor the fluorescence of the cell suspension in real-time using a fluorometer. A decrease in fluorescence indicates the efflux of Nile Red from the cells.

    • Compare the rate of efflux in the presence and absence of this compound to determine the inhibitory activity.

Caenorhabditis elegans Toxicity Assay

This in vivo assay assesses the toxicity of a compound on a whole organism.

  • Worm Synchronization:

    • Synchronize a population of C. elegans to obtain a population of L1 larvae.

  • Exposure:

    • Expose the synchronized worms to the test compound (this compound at 128 μg/mL) in a liquid culture medium or on agar plates seeded with E. coli OP50 as a food source.

  • Observation:

    • Observe the worms over a period of 72 hours.

  • Endpoint Measurement:

    • Assess toxicity by measuring endpoints such as survival, growth, development, and paralysis. The number of paralyzed or dead worms is counted and compared to a control group.

Signaling Pathways and Experimental Workflows

Currently, the primary mechanism of action described for this compound is the direct inhibition of the AcrB efflux pump. The available research does not indicate direct involvement or modulation of specific bacterial signaling pathways. The logical workflow for the evaluation of this compound as an efflux pump inhibitor is outlined below.

AcrB_IN_3_Workflow cluster_discovery Discovery and Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design_and_Synthesis Design and Synthesis of Benzochromene Derivatives Antibiotic_Synergy Checkerboard Assay (Antibiotic Synergy) Design_and_Synthesis->Antibiotic_Synergy Test Compounds Efflux_Inhibition Nile Red Efflux Assay (Direct Inhibition) Antibiotic_Synergy->Efflux_Inhibition Identify Potentiators Membrane_Disruption Membrane Permeability Assay Efflux_Inhibition->Membrane_Disruption Confirm Mechanism Hemolysis_Assay Hemolysis Assay Membrane_Disruption->Hemolysis_Assay Assess Selectivity Toxicity_Assay C. elegans Toxicity Assay Hemolysis_Assay->Toxicity_Assay Evaluate In Vivo Safety

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound is a promising new inhibitor of the AcrB efflux pump with demonstrated ability to potentiate the activity of several classes of antibiotics against Gram-negative bacteria. Its favorable in vitro and in vivo toxicity profiles make it a strong candidate for further preclinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in advancing the study of AcrB inhibitors as a novel therapeutic strategy to combat antibiotic resistance.

References

AcrB-IN-3: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and initial characterization of AcrB-IN-3, a novel inhibitor of the AcrB efflux pump in Gram-negative bacteria. The information presented is compiled from the primary scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of antibiotic resistance and drug development.

Introduction

This compound (also referred to as compound G10) is a potent inhibitor of the AcrB component of the AcrAB-TolC multidrug efflux pump in Escherichia coli. Efflux pumps are a major mechanism of antibiotic resistance in Gram-negative bacteria, actively extruding a broad range of antimicrobial agents from the bacterial cell. By inhibiting AcrB, this compound restores the efficacy of antibiotics that are normally expelled by this pump. This document details the discovery, synthesis, and initial biological evaluation of this promising lead compound.

Discovery and Synthesis Workflow

The discovery of this compound was the result of a rational drug design and synthesis campaign targeting the AcrB efflux pump. The general workflow is outlined below.

cluster_0 Discovery & Design cluster_1 Chemical Synthesis cluster_2 Biological Evaluation Scaffold_Selection Scaffold Selection (Benzochromene) Virtual_Screening Virtual Screening & Molecular Docking Scaffold_Selection->Virtual_Screening Initial Library Lead_Identification Lead Candidate Identification Virtual_Screening->Lead_Identification Top Hits Synthesis_G10 Synthesis of This compound (G10) Lead_Identification->Synthesis_G10 Selected Candidate MIC_Testing MIC Determination Synthesis_G10->MIC_Testing Purified Compound Starting_Materials Starting Materials Starting_Materials->Synthesis_G10 Synergy_Assays Antibiotic Synergy (Checkerboard Assays) MIC_Testing->Synergy_Assays Nile_Red_Efflux Nile Red Efflux Inhibition Assay Synergy_Assays->Nile_Red_Efflux Toxicity_Assays Toxicity Evaluation (Hemolysis & C. elegans) Nile_Red_Efflux->Toxicity_Assays

Discovery and characterization workflow for this compound.

Quantitative Data Summary

The biological activity of this compound was quantified through a series of in vitro assays. The key findings are summarized in the tables below.[1]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Antibiotics against E. coli AG100 [1]

CompoundMIC (µg/mL)
This compound (G10)>128
Erythromycin (ERY)256
Levofloxacin (LEV)4
Minocycline (MIN)8

Table 2: Synergistic Activity of this compound with Antibiotics against E. coli AG100 (Checkerboard Assay) [1]

AntibioticThis compound (G10) Conc. (µg/mL)Antibiotic MIC in Combination (µg/mL)Fold Reduction in Antibiotic MIC
Erythromycin (ERY)32644
Levofloxacin (LEV)3214
Minocycline (MIN)3224

Table 3: Nile Red Efflux Inhibition [1]

CompoundConcentration (µM)Inhibition of Nile Red Efflux
This compound (G10)50Substantial
This compound (G10)100Substantial

Table 4: Toxicity Profile of this compound [1]

AssayConcentration Range (µg/mL)Result
Mouse Erythrocyte Hemolysis4 - 256No significant hemolysis
C. elegans Viability128 (72 hours)No significant toxicity

Experimental Protocols

Synthesis of this compound (Compound G10)

The synthesis of this compound is detailed in the primary literature.[1] A generalized scheme is presented below. For a detailed, step-by-step protocol, please refer to the supplementary information of the cited publication.

Start Starting Materials Step1 Step 1: Reaction with Intermediate A Start->Step1 Step2 Step 2: Cyclization Reaction Step1->Step2 Step3 Step 3: Final Modification Step2->Step3 End This compound (G10) Step3->End

Generalized synthetic pathway for this compound.
Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound and conventional antibiotics was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • A two-fold serial dilution of the test compounds was prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • An overnight culture of E. coli AG100 was diluted to a final concentration of 5 x 10^5 CFU/mL in MHB.

  • 100 µL of the bacterial suspension was added to each well of the microtiter plate.

  • The plate was incubated at 37°C for 18-24 hours.

  • The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Checkerboard Synergy Assay

The synergistic effect of this compound in combination with antibiotics was evaluated using a checkerboard titration method.

  • In a 96-well microtiter plate, two-fold serial dilutions of the antibiotic were made horizontally, and two-fold serial dilutions of this compound were made vertically in MHB.

  • Each well was inoculated with E. coli AG100 at a final concentration of 5 x 10^5 CFU/mL.

  • The plate was incubated at 37°C for 18-24 hours.

  • The MIC of the antibiotic in the presence of a fixed concentration of this compound was determined.

  • The Fractional Inhibitory Concentration Index (FICI) was calculated to determine synergy.

Nile Red Efflux Assay

The ability of this compound to inhibit the efflux of Nile Red, a known substrate of the AcrAB-TolC pump, was assessed.[2][3][4]

  • E. coli AG100 cells were grown to the mid-logarithmic phase, harvested, and washed with phosphate-buffered saline (PBS).

  • The cells were de-energized by incubation with carbonyl cyanide m-chlorophenylhydrazone (CCCP).

  • The de-energized cells were loaded with Nile Red in the presence of this compound at various concentrations.

  • Efflux was initiated by the addition of glucose, which re-energizes the cells.

  • The fluorescence of Nile Red remaining in the cells was monitored over time using a fluorescence spectrophotometer. A decrease in the rate of fluorescence decay in the presence of this compound indicates efflux pump inhibition.

Cell_Prep Prepare E. coli AG100 suspension Deenergize De-energize cells with CCCP Cell_Prep->Deenergize Load_Dye Load cells with Nile Red +/- this compound Deenergize->Load_Dye Initiate_Efflux Initiate efflux with Glucose Load_Dye->Initiate_Efflux Measure_Fluorescence Monitor fluorescence over time Initiate_Efflux->Measure_Fluorescence

Workflow for the Nile Red efflux inhibition assay.
Hemolysis Assay

The hemolytic activity of this compound was evaluated against mouse erythrocytes.[1]

  • Fresh mouse red blood cells were washed and resuspended in PBS.

  • The cell suspension was incubated with various concentrations of this compound for 1 hour at 37°C.

  • The samples were centrifuged, and the absorbance of the supernatant was measured at 570 nm to quantify hemoglobin release.

  • PBS and Triton X-100 were used as negative and positive controls, respectively.

C. elegans Toxicity Assay

The in vivo toxicity of this compound was assessed using the nematode Caenorhabditis elegans.[1]

  • Synchronized L4-stage worms were exposed to different concentrations of this compound in a liquid medium.

  • The worms were incubated for 72 hours at 20°C.

  • The survival rate of the worms was determined by counting the number of live and dead worms under a microscope.

Conclusion

This compound is a novel benzochromene derivative that has been identified as a potent inhibitor of the AcrB efflux pump. It demonstrates significant synergistic activity with several classes of antibiotics against an AcrB-overexpressing strain of E. coli. Furthermore, it exhibits a favorable preliminary toxicity profile. These findings suggest that this compound represents a promising scaffold for the development of new adjuvants to combat antibiotic resistance in Gram-negative bacteria. Further investigation into its mechanism of action, pharmacokinetic properties, and in vivo efficacy is warranted.

References

AcrB-IN-3: A Technical Guide to Reversing Multidrug Resistance in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) in Gram-negative bacteria represents a critical and escalating threat to global public health. A primary mechanism conferring this resistance is the overexpression of efflux pumps, such as the AcrAB-TolC system in Escherichia coli and other pathogens.[1][2][3] This tripartite complex actively extrudes a wide array of antibiotics from the bacterial cell, rendering them ineffective.[4][5][6] Consequently, the inhibition of these pumps has emerged as a promising strategy to restore the efficacy of existing antibiotics.[1][4] This technical guide provides an in-depth analysis of AcrB-IN-3, a novel inhibitor of the AcrB protein, the central component of the AcrAB-TolC pump. We will explore its mechanism of action, present quantitative efficacy data, detail key experimental protocols for its evaluation, and discuss its potential in overcoming clinical multidrug resistance.

Introduction: The Challenge of Multidrug Resistance and the AcrAB-TolC Efflux Pump

Gram-negative bacteria possess a formidable multi-layered cell envelope that intrinsically limits the ingress of many harmful compounds.[1] This natural defense is augmented by a variety of resistance mechanisms, among which drug efflux pumps are of paramount importance.[1] The Resistance-Nodulation-Division (RND) family of transporters are particularly significant, with the AcrAB-TolC system being the most clinically relevant efflux pump in E. coli and other Enterobacteriaceae.[1][2][7]

The AcrAB-TolC pump is a sophisticated molecular machine composed of three distinct proteins:

  • AcrB: The inner membrane transporter protein that recognizes and binds substrates, utilizing the proton motive force to drive their transport.[4][7][8][9][10] It is the primary determinant of substrate specificity.[6]

  • AcrA: A periplasmic adaptor protein that bridges AcrB and TolC, stabilizing the entire complex.[8][9][11][12]

  • TolC: An outer membrane channel that provides the final exit pathway for the extruded substrates into the extracellular medium.[8][9][11]

The collaboration of these three components creates a continuous channel for the efficient removal of a broad spectrum of substrates, including many classes of antibiotics like β-lactams, fluoroquinolones, and tetracyclines.[2][3]

cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane cluster_Cytoplasm Cytoplasm TolC TolC Channel Antibiotic_out Antibiotic TolC->Antibiotic_out AcrA AcrA (Adaptor Protein) AcrA->TolC AcrB AcrB Transporter AcrB->TolC Extrusion Pathway AcrB->AcrA Proton H+ Proton->AcrB Proton Motive Force Antibiotic_in Antibiotic Antibiotic_in->AcrB Binding

Figure 1. The AcrAB-TolC tripartite efflux pump system in Gram-negative bacteria.

This compound: An Efflux Pump Inhibitor (EPI)

This compound (also identified as compound G10) is a potent small-molecule inhibitor specifically designed to target the AcrB protein.[13] As an Efflux Pump Inhibitor (EPI), its primary function is not to kill bacteria directly but to disable the efflux mechanism, thereby re-sensitizing resistant bacteria to conventional antibiotics.[1][13] By blocking the pump, this compound allows intracellular antibiotic concentrations to reach and maintain therapeutic levels.

Mechanism of Action

The AcrB transporter functions as a homotrimer, with its three protomers cycling through a series of conformational states in a process known as functional rotation.[10][14][15] These states are typically defined as:

  • Access (Loose): The initial state where the substrate binds from the periplasm or the outer leaflet of the inner membrane into an access pocket.[4][11][15][16][17]

  • Binding (Tight): A conformational change that moves the substrate from the access pocket to a deep, hydrophobic binding pocket, gripping it tightly.[4][11][15][16][17]

  • Extrusion (Open): The final conformational state that opens a channel toward the TolC tunnel, expelling the substrate from the cell.[4][11][15][16][17]

This entire cycle is powered by the proton motive force, which is transduced by the transmembrane domain of AcrB.[10][15][16] this compound is believed to function by binding to the AcrB protein, likely within its substrate-binding regions, thereby disrupting the conformational changes necessary for the functional rotation.[1][15] This stalls the pump and prevents the extrusion of co-administered antibiotics. The inhibitory efficacy of this compound has been demonstrated by its ability to prevent the efflux of Nile red, a known fluorescent substrate of AcrB.[13]

Access Access (Loose) Binding Binding (Tight) Access->Binding Substrate Binding Extrusion Extrusion (Open) Binding->Extrusion Conformational Change Extrusion->Access Substrate Release & Reset Inhibitor This compound Inhibitor->Access Inhibition Inhibitor->Binding Inhibition

Figure 2. The functional rotation mechanism of the AcrB trimer and its inhibition.

Quantitative Efficacy of this compound

The effectiveness of this compound has been quantified through several key in vitro assays, demonstrating its ability to potentiate antibiotics and inhibit pump function without significant toxicity.

Antibiotic Synergy and MIC Reduction

Checkerboard assays reveal that this compound acts synergistically with multiple classes of antibiotics. When combined with a sub-inhibitory concentration of this compound, the Minimum Inhibitory Concentration (MIC) of the antibiotic against a resistant bacterial strain is significantly reduced.

AntibioticPartner CompoundFold Reduction in Antibiotic MICFinal Antibiotic MIC (µg/mL)This compound Conc. (µg/mL)
Erythromycin (ERY)Minocycline (MIN)4-fold648 - 128
Erythromycin (ERY)This compoundStrong Synergy Observed[13]Not Specified8 - 128
Levofloxacin (LEV)This compoundStrong Synergy Observed[13]Not Specified8 - 128
Minocycline (MIN)This compoundStrong Synergy Observed[13]Not Specified8 - 128
Table 1. Synergistic activity of this compound (Compound G10) in combination with various antibiotics.[13]
Efflux Pump Inhibition

The direct inhibitory effect of this compound on the pump was measured using a Nile red efflux assay. Nile red is a fluorescent dye that is a substrate of the AcrB pump. Inhibition of the pump leads to the accumulation of the dye within the bacterial cells, resulting in an increased fluorescence signal.

This compound ConcentrationOutcome
50 µMSubstantial inhibition of Nile red efflux[13]
100 µMSubstantial inhibition of Nile red efflux[13]
Table 2. Inhibition of Nile red efflux by this compound.[13]

Safety and Toxicity Profile

A critical aspect of any potential therapeutic adjuvant is its safety profile. Preliminary studies indicate that this compound has low toxicity.

Assay TypeConcentration RangeOutcome
Mouse Erythrocyte Hemolysis4 - 256 µg/mLNo hemolysis induced[13]
In vivo Toxicity (C. elegans)128 µg/mL (72 hours)No significant harm observed[13]
Table 3. Safety and toxicity data for this compound.[13]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

cluster_workflow EPI Evaluation Workflow start Synthesize/Obtain EPI Candidate (this compound) checkerboard Checkerboard Synergy Assay (Determine MIC Reduction) start->checkerboard efflux Nile Red Efflux Assay (Confirm Pump Inhibition) checkerboard->efflux Synergy Positive end Candidate for Preclinical Development checkerboard->end Synergy Negative hemolysis Hemolysis Assay (Assess Erythrocyte Toxicity) efflux->hemolysis Inhibition Confirmed efflux->end No Inhibition invivo In Vivo Model (e.g., C. elegans Toxicity) hemolysis->invivo Low Hemotoxicity hemolysis->end High Hemotoxicity invivo->end Acceptable In Vivo Toxicity invivo->end High In Vivo Toxicity

References

In Vitro Activity of AcrB Inhibitors Against Escherichia coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information could be found for a compound designated "AcrB-IN-3" in the available scientific literature based on the conducted search. This guide will therefore provide a comprehensive overview of the in vitro activity of various known AcrB inhibitors against Escherichia coli, serving as a technical resource for researchers, scientists, and drug development professionals in the field of antibacterial research.

Introduction

Multidrug resistance (MDR) in Gram-negative bacteria, particularly Escherichia coli, poses a significant threat to public health. A primary mechanism contributing to this resistance is the overexpression of efflux pumps, which actively extrude a broad range of antibiotics from the bacterial cell. The AcrAB-TolC efflux pump is the principal resistance-nodulation-division (RND) family transporter in E. coli and is a key target for the development of efflux pump inhibitors (EPIs). These inhibitors aim to restore the efficacy of existing antibiotics by blocking the pump's function. This document details the in vitro activity of several known AcrB inhibitors, their mechanism of action, and the experimental protocols used for their evaluation.

Quantitative Data on AcrB Inhibitor Activity

The efficacy of AcrB inhibitors is typically quantified by their ability to reduce the Minimum Inhibitory Concentration (MIC) of various antibiotics. The following tables summarize the in vitro activity of selected AcrB inhibitors against E. coli.

Table 1: Potentiation of Antibiotic Activity by Various AcrB Inhibitors in E. coli

InhibitorE. coli StrainAntibioticFold Reduction in MICReference
Phenylalanine-Arginine β-Naphthylamide (PAβN)MG1655ChloramphenicolSignificant Decrease[1]
ErythromycinSignificant Decrease[1]
NovobiocinSignificant Decrease[1]
1-(1-naphthylmethyl)-piperazine (NMP)Wild-TypeSanguinarineSignificantly Strengthened Activity[2][3]
MBX2319VariousCiprofloxacinDecrease[4]
LevofloxacinDecrease[4]
PiperacillinDecrease[4]
Pimozide3-AG100 (AcrAB overproducing)Oxacillin2-fold[5]
Ethidium Bromide4-fold[5]
BM-19 (Piperazine Arylideneimidazolone)3-AG100 (AcrAB overproducing)Levofloxacin8-fold[6]
Oxacillin8-fold[6]
Linezolid8-fold[6]
Clarithromycin8-fold[6]
BM-38 (Piperazine Arylideneimidazolone)3-AG100 (AcrAB overproducing)Rifampin4-fold[6][7]
Oxacillin2-fold[6][7]
Linezolid2-fold[6][7]

Table 2: Intrinsic MIC of Selected AcrB Inhibitors against E. coli

InhibitorE. coli StrainIntrinsic MIC (µM)Reference
Pimozide3-AG100 (AcrAB overproducing)>1000[5]
BM-19 (Piperazine Arylideneimidazolone)3-AG100 (AcrAB overproducing)200[6]
BM-38 (Piperazine Arylideneimidazolone)3-AG100 (AcrAB overproducing)100[6][7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of antibiotics, both alone and in combination with an AcrB inhibitor, is a fundamental measure of in vitro activity. The broth microdilution method is a standard procedure.[2]

Protocol:

  • Prepare a series of two-fold dilutions of the test compounds (antibiotic and/or inhibitor) in a 96-well microtiter plate. Luria-Bertani (LB) broth is often used as the culture medium.[4]

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[5][7]

  • Incubate the plates at 37°C for 18-24 hours.[8][9]

  • The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[2] Growth can be assessed visually or by measuring the optical density at 600 nm (OD600).[8]

Efflux Pump Inhibition Assays

These assays directly measure the ability of a compound to inhibit the efflux of a known substrate of the AcrB pump. Fluorescent dyes like ethidium bromide, Nile red, or Hoechst 33342 are commonly used substrates.[4]

This assay measures the increase in fluorescence within bacterial cells when EtBr, an AcrB substrate, is retained due to efflux inhibition.

Protocol:

  • Grow bacterial cultures to the mid-logarithmic phase (OD600 of 0.4-0.6).[4]

  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, with 5 mM MgCl2).[4]

  • Resuspend the cells in the same buffer.

  • Add the AcrB inhibitor at the desired concentration.

  • Add EtBr to the cell suspension.

  • Monitor the increase in fluorescence over time using a fluorometer. An increased fluorescence signal in the presence of the inhibitor compared to the control (no inhibitor) indicates efflux pump inhibition.

This real-time assay monitors the efflux of the fluorescent dye Nile red from pre-loaded bacterial cells.

Protocol:

  • De-energize overnight bacterial cultures by incubation in LB broth.[7]

  • Wash the cells and resuspend them in potassium phosphate buffer.

  • Load the cells with Nile red.

  • Add the test inhibitor at the desired concentration.

  • Initiate efflux by adding an energy source, such as glucose.

  • Monitor the decrease in fluorescence over time. A slower rate of fluorescence decrease in the presence of the inhibitor indicates efflux inhibition.

Visualizations

Mechanism of Action: AcrAB-TolC Efflux Pump

The AcrAB-TolC efflux pump is a tripartite complex that spans the inner and outer membranes of E. coli.[2][3][10] AcrB, the inner membrane component, is a proton/drug antiporter that captures substrates from the cytoplasm and periplasm.[11] AcrA is a periplasmic accessory protein that links AcrB to the outer membrane channel, TolC.[11] The entire complex functions to expel a wide variety of noxious compounds from the cell.[12]

AcrAB_TolC_Mechanism Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane Cytoplasm Cytoplasm TolC TolC AcrA AcrA AcrB AcrB Antibiotics_Out Effluxed Antibiotics AcrB->Antibiotics_Out Efflux Antibiotics_In Antibiotics Antibiotics_In->AcrB Enters Cell AcrB_Inhibitor AcrB Inhibitor AcrB_Inhibitor->AcrB Blocks Efflux

Mechanism of the AcrAB-TolC efflux pump and inhibition.
Experimental Workflow for Evaluating AcrB Inhibitors

The evaluation of a potential AcrB inhibitor typically follows a stepwise process, starting with the determination of its intrinsic antibacterial activity and its ability to potentiate known antibiotics, followed by direct confirmation of efflux pump inhibition.

Experimental_Workflow A Start: Candidate Inhibitor Compound B Determine Intrinsic MIC of Inhibitor A->B C Checkerboard Assay: MIC of Antibiotic + Inhibitor B->C D Calculate Fractional Inhibitory Concentration Index (FICI) C->D E Synergistic Interaction? D->E F Efflux Pump Inhibition Assay (e.g., Ethidium Bromide Accumulation) E->F Yes H No Synergistic Effect E->H No G Confirmation of AcrB Inhibition F->G

Workflow for in vitro evaluation of AcrB inhibitors.

References

The Potent AcrB Efflux Pump Inhibitor PAβN: A Technical Guide to Overcoming Gram-Negative Bacterial Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance in Gram-negative bacteria presents a formidable challenge to global public health. A primary mechanism conferring this resistance is the overexpression of efflux pumps, with the AcrAB-TolC system being a principal contributor in many pathogenic species. This technical guide provides an in-depth analysis of a potent AcrB inhibitor, Phenylalanine-arginine β-naphthylamide (PAβN), a well-characterized compound demonstrating significant efficacy in restoring antibiotic susceptibility. This document details the mechanism of action of PAβN, presents quantitative data on its potentiation of various antibiotics, and provides comprehensive experimental protocols for its evaluation.

Introduction to the AcrAB-TolC Efflux Pump in Gram-Negative Bacteria

Gram-negative bacteria possess a unique double-membrane structure that provides an intrinsic barrier to many antibiotics. The AcrAB-TolC efflux pump is a tripartite protein complex that spans this double membrane and the intervening periplasmic space, actively extruding a wide array of antimicrobial agents and other toxic compounds from the cell.[1][2] This pump is a member of the Resistance-Nodulation-Division (RND) superfamily, known for their broad substrate specificity.[1]

The complex consists of three components:

  • AcrB: The inner membrane transporter protein and the core of the pump, responsible for substrate recognition and energy transduction via the proton motive force.[3]

  • AcrA: A periplasmic adaptor protein that links AcrB to the outer membrane component, TolC.

  • TolC: An outer membrane channel that provides the final exit pathway for the extruded substrates.

Overexpression of the AcrAB-TolC pump is a common mechanism of acquired multidrug resistance in clinical isolates of Gram-negative pathogens. Therefore, inhibiting the function of this pump, particularly the AcrB component, is a promising strategy to circumvent resistance and rejuvenate the efficacy of existing antibiotics.

PAβN: A Potent Inhibitor of the AcrB Efflux Pump

Phenylalanine-arginine β-naphthylamide (PAβN), also known as MC-207,110, is a well-studied, broad-spectrum efflux pump inhibitor (EPI).[4] While it exhibits minimal intrinsic antibacterial activity, it significantly potentiates the activity of various antibiotics against bacteria overexpressing RND efflux pumps.[1][2]

Mechanism of Action

PAβN is understood to inhibit AcrB through a dual mechanism of action:

  • Competitive Inhibition: PAβN acts as a competitive substrate for the AcrB pump. It binds to the distal binding pocket of AcrB, thereby hindering the binding and subsequent efflux of antibiotic substrates.[3][5][6] Molecular dynamics simulations suggest that by occupying the hydrophobic trap within this pocket, PAβN interferes with the binding of other drug molecules.[5][6]

  • Membrane Permeabilization: At higher concentrations, PAβN has been shown to permeabilize the outer membrane of Gram-negative bacteria.[3][4][7] This action further enhances antibiotic susceptibility by increasing the intracellular concentration of the drugs, independent of its direct effect on the efflux pump.[4][7]

The following diagram illustrates the proposed mechanism of AcrB inhibition by PAβN.

G cluster_cell Gram-Negative Bacterium cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane TolC TolC Channel Antibiotic_out Antibiotic Efflux TolC->Antibiotic_out Extrusion AcrA AcrA Adaptor AcrA->TolC Association AcrB AcrB Transporter AcrB->AcrA Association Target Bacterial Target AcrB->Target Inhibition of Antibiotic Binding Antibiotic_in Antibiotic Antibiotic_in->AcrB Binding Antibiotic_in->Target Inhibition of Bacterial Growth PABN_in PAβN PABN_in->AcrB Competitive Binding G start Start prep_inoculum Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) start->prep_inoculum inoculate_plates Inoculate 96-well Plates prep_inoculum->inoculate_plates prep_antibiotic Prepare Serial Dilution of Antibiotic prep_antibiotic->inoculate_plates prep_pabn_antibiotic Prepare Serial Dilution of Antibiotic with PAβN prep_pabn_antibiotic->inoculate_plates incubate Incubate at 37°C for 16-20 hours inoculate_plates->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic compare_mic Compare MICs (with and without PAβN) read_mic->compare_mic end End compare_mic->end G start Start prep_cells Prepare Bacterial Cell Suspension start->prep_cells add_reagents Add EtBr and PAβN prep_cells->add_reagents measure_accumulation Measure Fluorescence (Accumulation Phase) add_reagents->measure_accumulation add_glucose Add Glucose to Energize Pumps measure_accumulation->add_glucose measure_efflux Measure Fluorescence (Efflux Phase) add_glucose->measure_efflux analyze Analyze Rate of Fluorescence Decrease measure_efflux->analyze end End analyze->end

References

Preliminary Studies on AcrB-IN-3 Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information and dedicated toxicological studies on AcrB-IN-3 are limited. This guide therefore provides a comprehensive framework based on standard preclinical toxicity evaluation for novel efflux pump inhibitors. The experimental protocols and pathways described are representative of the methodologies that would be applied to a compound like this compound.

Introduction

This compound is an inhibitor of the AcrB protein, a key component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.[1][2][3] By blocking this pump, this compound has the potential to restore the efficacy of existing antibiotics against multidrug-resistant pathogens.[4] However, like all developmental therapeutics, a thorough evaluation of its toxicity is paramount before it can be considered for clinical use. A significant challenge in the development of efflux pump inhibitors (EPIs) has been their toxicity to mammalian cells, which has limited their clinical progression.[1][4][5] This guide outlines the essential preliminary studies required to build a foundational toxicity profile for this compound.

Core Preclinical Toxicity Assessment

A tiered approach, beginning with in vitro assays and progressing to in vivo studies, is standard for assessing the preliminary toxicity of a novel compound.

Data Presentation: Recommended In Vitro and In Vivo Assays

The following table summarizes the key preliminary toxicity studies, their purpose, and the primary data they generate.

Study Type Assay Purpose Key Endpoints Typical Model
In Vitro Cytotoxicity MTT / MTS / Resazurin AssayTo assess the effect on cell viability and proliferation.IC50 (50% inhibitory concentration)Human cell lines (e.g., HepG2, HEK293, Caco-2)
LDH Release AssayTo measure cytotoxicity via plasma membrane damage.% Cytotoxicity, EC50Human cell lines
Apoptosis Assay (e.g., Annexin V/PI)To determine if cell death occurs via apoptosis or necrosis.% Apoptotic cells, % Necrotic cellsHuman cell lines
In Vitro Genotoxicity Ames TestTo assess the potential for mutagenicity.Reversion frequencySalmonella typhimurium strains
Micronucleus TestTo detect chromosomal damage.Frequency of micronucleated cellsMammalian cell lines (e.g., CHO, V79)
In Vitro Safety Pharmacology hERG Channel AssayTo assess the risk of cardiac arrhythmia (QT prolongation).IC50 for hERG channel inhibitionHEK293 cells expressing hERG channel
In Vivo Acute Toxicity Single-Dose Escalation StudyTo determine the maximum tolerated dose (MTD) and identify target organs of toxicity.LD50 (median lethal dose), clinical signs, body weight changes, gross pathologyRodent models (e.g., mice, rats)

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and reliability of toxicity data.

Protocol: In Vitro Cytotoxicity Assessment using Resazurin Assay

This assay measures cell viability based on the reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by metabolically active cells.

1. Cell Culture:

  • Culture a relevant human cell line (e.g., HepG2 for liver toxicity) in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2. 2. Cell Seeding:
  • Harvest cells using trypsin and perform a cell count.
  • Seed cells into a 96-well microplate at a density of 1 x 10^4 cells/well in 100 µL of medium.
  • Incubate for 24 hours to allow for cell attachment. 3. Compound Treatment:
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be kept below 0.5%.
  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
  • Incubate the plate for 24, 48, or 72 hours. 4. Resazurin Assay:
  • Prepare a 0.15 mg/mL solution of resazurin in phosphate-buffered saline (PBS).
  • Add 20 µL of the resazurin solution to each well.
  • Incubate for 2-4 hours at 37°C. 5. Data Acquisition:
  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. 6. Data Analysis:
  • Subtract the background fluorescence (from medium-only wells).
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: In Vivo Acute Toxicity Study (Rodent Model)

This study provides initial information on the potential toxicity of a single dose of this compound.

1. Animal Model:

  • Use healthy, young adult rodents (e.g., Swiss Webster mice), with an equal number of males and females. House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. 2. Dose Formulation:
  • Prepare a formulation of this compound in a suitable vehicle (e.g., saline, 5% DMSO in corn oil). The formulation should be stable and suitable for the chosen route of administration. 3. Administration:
  • Administer this compound as a single dose via a clinically relevant route (e.g., intravenous, oral gavage).
  • Use a dose-escalation design, starting with a low dose and increasing it in subsequent groups of animals. A typical study might include 3-5 dose levels plus a vehicle control group. 4. Observation:
  • Observe the animals continuously for the first few hours post-dosing and then periodically (e.g., daily) for 14 days.
  • Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
  • Measure body weight just before dosing and at regular intervals throughout the study. 5. Necropsy and Histopathology:
  • At the end of the 14-day observation period, euthanize all surviving animals.
  • Conduct a thorough gross necropsy of all animals (including those that died during the study) to identify any visible organ abnormalities.
  • Collect major organs and tissues (e.g., liver, kidneys, heart, lungs, spleen, brain) and preserve them in formalin for subsequent histopathological examination. 6. Data Analysis:
  • Determine the LD50 if possible, or at least the highest non-lethal dose and the lowest lethal dose.
  • Analyze changes in body weight and the incidence of clinical signs.
  • Correlate histopathological findings with dose levels to identify potential target organs of toxicity.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Decision Point cluster_3 Outcome vitro_start This compound Compound cytotoxicity Cytotoxicity Assays (e.g., Resazurin, LDH) vitro_start->cytotoxicity Test on Human Cell Lines genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) vitro_start->genotoxicity Assess Mutagenic Potential safety_pharm Safety Pharmacology (e.g., hERG Assay) vitro_start->safety_pharm Assess Cardiac Risk go_nogo Acceptable Toxicity Profile? cytotoxicity->go_nogo genotoxicity->go_nogo safety_pharm->go_nogo vivo_start Acute Toxicity Study (Single Dose Escalation) observation Clinical Observation & Body Weight vivo_start->observation 14-Day Monitoring necropsy Gross Necropsy & Histopathology observation->necropsy Terminal Procedures necropsy->go_nogo proceed Proceed to Further Preclinical Studies go_nogo->proceed Yes stop Stop Development or Redesign Compound go_nogo->stop No

Caption: Workflow for Preliminary Toxicity Assessment of this compound.

Potential Signaling Pathway Diagram: Extrinsic Apoptosis

Many cytotoxic compounds induce cell death via apoptosis. The following diagram illustrates the extrinsic (death receptor-mediated) apoptosis pathway, a key pathway to investigate if this compound shows cytotoxic effects.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm AcrB_IN_3 This compound (Potential Inducer) DeathReceptor Death Receptor (e.g., Fas, TNFR1) AcrB_IN_3->DeathReceptor Binds/Activates FADD FADD (Adaptor Protein) DeathReceptor->FADD Recruits Procaspase8 Pro-Caspase 8 FADD->Procaspase8 Recruits Caspase8 Active Caspase 8 Procaspase8->Caspase8 Cleavage & Activation Procaspase3 Pro-Caspase 3 Caspase8->Procaspase3 Cleaves Caspase3 Active Caspase 3 (Executioner) Procaspase3->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Caption: The Extrinsic Apoptosis Pathway as a Potential Toxicity Mechanism.

References

Methodological & Application

Application Notes and Protocols for AcrB-IN-3 MIC Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of AcrB-IN-3, a putative inhibitor of the AcrB component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. Additionally, it includes an overview of the AcrAB-TolC efflux pump's mechanism of action and a template for data presentation.

Introduction

Multidrug resistance (MDR) in Gram-negative bacteria is a significant global health threat. The AcrAB-TolC efflux pump is a major contributor to MDR in species like Escherichia coli, actively extruding a wide range of antibiotics from the cell.[1][2][3] AcrB is the inner membrane component of this tripartite system and is responsible for substrate recognition and energy transduction, making it an attractive target for the development of new therapeutic agents.[4] this compound is an investigational compound designed to inhibit the function of AcrB, potentially restoring the efficacy of existing antibiotics.

The Minimum Inhibitory Concentration (MIC) assay is a fundamental technique in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6] This protocol details the broth microdilution method for determining the MIC of this compound.

Mechanism of Action: The AcrAB-TolC Efflux Pump

The AcrAB-TolC efflux pump spans the inner and outer membranes of Gram-negative bacteria. It is composed of three proteins:

  • AcrB: An inner membrane protein that captures substrates from the cytoplasm and periplasm and provides the energy for transport via the proton motive force.[1][7]

  • AcrA: A periplasmic membrane fusion protein that links AcrB to TolC.[7][8]

  • TolC: An outer membrane channel that expels the substrate out of the cell.[7]

AcrB functions as a homotrimer, with each protomer cycling through three conformational states: access (loose), binding (tight), and extrusion (open).[1][8] This functional rotation drives the efflux of substrates. This compound is hypothesized to inhibit this process, leading to the accumulation of antibiotics within the bacterium.

AcrAB_TolC_Mechanism cluster_cell Gram-Negative Bacterium cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane TolC TolC Antibiotic_out Antibiotic TolC->Antibiotic_out Efflux AcrA AcrA AcrA->TolC Association AcrB_periplasmic AcrB (Periplasmic Domain) AcrB_periplasmic->AcrA Association AcrB_TM AcrB (Transmembrane Domain) AcrB_TM->AcrB_periplasmic Binding Proton_out H+ AcrB_TM->Proton_out Cytoplasm Cytoplasm Extracellular Extracellular Space Antibiotic_in Antibiotic Antibiotic_in->AcrB_TM Enters cell Antibiotic_out->Extracellular AcrBIN3 This compound AcrBIN3->AcrB_TM Inhibition Proton H+ Proton->AcrB_TM Proton Motive Force MIC_Assay_Workflow cluster_day1 Day 1: Inoculum Preparation cluster_day2 Day 2: Plate Setup & Incubation cluster_day3 Day 3: Results prep_culture Prepare overnight bacterial culture adjust_turbidity Adjust turbidity to 0.5 McFarland standard prep_culture->adjust_turbidity dilute_inoculum Dilute to final inoculum concentration adjust_turbidity->dilute_inoculum inoculate_plate Inoculate plate with standardized bacterial suspension dilute_inoculum->inoculate_plate prep_dilutions Prepare serial dilutions of this compound and antibiotic plate_loading Load 96-well plate with media and dilutions prep_dilutions->plate_loading plate_loading->inoculate_plate incubate_plate Incubate at 37°C for 16-20 hours inoculate_plate->incubate_plate read_results Read MIC by visual inspection or OD600 incubate_plate->read_results interpret_data Determine lowest concentration with no visible growth read_results->interpret_data

References

Application Notes and Protocols for AcrB-IN-3 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of AcrB-IN-3, a potent inhibitor of the AcrB efflux pump in Gram-negative bacteria. The following sections detail its mechanism of action, recommended concentrations for in vitro assays, and step-by-step experimental protocols.

Introduction

This compound is a novel benzochromene derivative that functions as an inhibitor of the AcrB component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria, such as Escherichia coli. By blocking this primary efflux mechanism, this compound can restore the efficacy of antibiotics that are normally expelled by the pump, thereby reversing multidrug resistance. In vitro studies have demonstrated its ability to potentiate the activity of several classes of antibiotics and inhibit the efflux of known AcrB substrates.

Mechanism of Action

The AcrAB-TolC efflux pump is a tripartite system spanning the inner and outer membranes of Gram-negative bacteria. AcrB, the inner membrane component, is a proton-motive force-dependent transporter that captures and expels a wide range of substrates, including many clinically relevant antibiotics. This compound is believed to act as a competitive inhibitor, binding to AcrB and preventing the binding and subsequent efflux of antibiotic substrates. This leads to an increased intracellular concentration of the co-administered antibiotic, allowing it to reach its target and exert its antibacterial effect.

Data Presentation

The following tables summarize the quantitative data for this compound in various in vitro applications based on available literature.

Table 1: Recommended Concentration Ranges for In Vitro Assays

Assay TypeRecommended Concentration RangeNotes
Antibiotic Potentiation (Synergy)8–128 µg/mLEffective in combination with antibiotics such as erythromycin, levofloxacin, and minocycline.
Nile Red Efflux Inhibition50–100 µMDemonstrates substantial inhibitory efficacy at the lowest concentration of 50 µM[1].

Table 2: Examples of Antibiotic Potentiation by this compound (Compound G10)

AntibioticThis compound ConcentrationFold Reduction in MICReference Organism
Erythromycin64 µg/mL4-foldE. coli
MinocyclineNot SpecifiedSynergisticE. coli
LevofloxacinNot SpecifiedSynergisticE. coli

Note: The data presented are based on published findings. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific bacterial strains and experimental conditions.

Mandatory Visualizations

AcrB_Efflux_Pump_Mechanism Inner_Membrane Inner Membrane Periplasm Periplasm Outer_Membrane Outer Membrane AcrB AcrB AcrA AcrA AcrB->AcrA connects TolC TolC AcrB->TolC AcrA->TolC connects Antibiotic_out Antibiotic (expelled) TolC->Antibiotic_out Antibiotic_periplasm Antibiotic (in periplasm) Antibiotic_periplasm->AcrB binds AcrB_IN_3 This compound AcrB_IN_3->AcrB inhibits

Caption: Mechanism of AcrB efflux pump and inhibition by this compound.

MIC_Potentiation_Workflow start Start prepare_antibiotic Prepare serial dilutions of antibiotic start->prepare_antibiotic prepare_inhibitor Prepare serial dilutions of this compound start->prepare_inhibitor checkerboard Create checkerboard plate with combinations of antibiotic and this compound prepare_antibiotic->checkerboard prepare_inhibitor->checkerboard inoculate Inoculate wells with bacterial suspension checkerboard->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC for each combination incubate->read_mic calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calculate_fic interpret Interpret results: Synergy, Additivity, or Antagonism calculate_fic->interpret end End interpret->end

Caption: Experimental workflow for MIC potentiation checkerboard assay.

Logical_Relationship AcrB_IN_3 This compound (Efflux Pump Inhibitor) AcrB_Inhibition Inhibition of AcrB Efflux Pump AcrB_IN_3->AcrB_Inhibition leads to Antibiotic_Accumulation Increased Intracellular Antibiotic Concentration AcrB_Inhibition->Antibiotic_Accumulation results in Increased_Susceptibility Increased Bacterial Susceptibility to Antibiotic Antibiotic_Accumulation->Increased_Susceptibility causes

Caption: Logical relationship of AcrB inhibition to antibiotic susceptibility.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) Potentiation using Checkerboard Assay

This protocol is used to assess the synergistic effect of this compound with a chosen antibiotic against a specific bacterial strain.

Materials:

  • This compound stock solution (in DMSO)

  • Antibiotic stock solution (e.g., erythromycin, levofloxacin, minocycline)

  • Bacterial strain of interest (e.g., E. coli expressing AcrB)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight in MHB at 37°C with agitation.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL for inoculation.

  • Plate Preparation (Checkerboard setup):

    • Dispense 50 µL of MHB into each well of a 96-well plate.

    • In the first column (e.g., column 1), add 50 µL of the antibiotic stock solution at 4x the highest desired final concentration. Perform a 2-fold serial dilution of the antibiotic across the rows by transferring 50 µL from each well to the next.

    • In the first row (e.g., row A), add 50 µL of the this compound stock solution at 4x the highest desired final concentration. Perform a 2-fold serial dilution of this compound down the columns.

    • This creates a matrix of wells with varying concentrations of both the antibiotic and this compound.

  • Inoculation and Incubation:

    • Inoculate each well with 100 µL of the prepared bacterial suspension (final volume in each well will be 200 µL).

    • Include appropriate controls: wells with only bacteria (growth control), wells with only media (sterility control), and wells with bacteria and each compound alone to determine their individual MICs.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC for the antibiotic alone, this compound alone, and for each combination by visual inspection of turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index to quantify the interaction:

      • FIC of Antibiotic (FIC_A) = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

      • FIC of this compound (FIC_B) = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC Index = FIC_A + FIC_B

    • Interpret the FIC Index:

      • ≤ 0.5: Synergy

      • 0.5 to 4.0: Additive or Indifference

      • 4.0: Antagonism

Protocol 2: Nile Red Efflux Inhibition Assay

This assay measures the ability of this compound to inhibit the efflux of Nile Red, a fluorescent substrate of the AcrB pump.

Materials:

  • This compound stock solution (in DMSO)

  • Nile Red stock solution (in DMSO or ethanol)

  • Bacterial strain of interest (e.g., E. coli overexpressing AcrB)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - an efflux pump uncoupler

  • Glucose

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Preparation and Loading:

    • Grow an overnight culture of the bacterial strain at 37°C.

    • Harvest the cells by centrifugation and wash them twice with PBS.

    • Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 1.0).

    • To de-energize the cells and facilitate dye loading, add CCCP (e.g., 100 µM final concentration) and incubate for 10-15 minutes at room temperature.

    • Add Nile Red to a final concentration of 5-10 µM and incubate for 2-3 hours at room temperature with shaking to allow the dye to accumulate within the cells.

  • Efflux Inhibition:

    • After loading, centrifuge the cells to remove the excess Nile Red and CCCP.

    • Resuspend the cells in PBS containing different concentrations of this compound (e.g., 50 µM, 100 µM) or a vehicle control (DMSO).

  • Measurement of Efflux:

    • Transfer the cell suspensions to a cuvette or a 96-well black plate.

    • Place the sample in a fluorometer (e.g., excitation at 552 nm, emission at 636 nm).

    • Initiate efflux by adding glucose (e.g., 25 mM final concentration) to re-energize the cells.

    • Immediately begin recording the fluorescence intensity over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • A decrease in fluorescence indicates the efflux of Nile Red from the cells.

    • Compare the rate of fluorescence decrease in the presence of this compound to the vehicle control. A slower rate of decrease in the presence of this compound indicates inhibition of efflux.

    • The results can be expressed as the percentage of efflux inhibition compared to the control.

References

Application Notes and Protocols for Testing AcrB Inhibitor Synergy with Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for testing the synergy of AcrB inhibitors, such as AcrB-IN-3, with various antibiotics against Gram-negative bacteria. Due to the limited availability of specific data for this compound in publicly accessible literature, the quantitative data and examples provided herein are based on well-characterized AcrB inhibitors with similar mechanisms of action. These protocols can be adapted for the specific inhibitor and bacterial strains under investigation.

Introduction

The AcrAB-TolC efflux pump is a major contributor to multidrug resistance (MDR) in Gram-negative bacteria.[1] This tripartite system expels a wide range of antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy.[1][2][3] AcrB is the inner membrane component of this pump and is responsible for substrate recognition and energy transduction, making it a prime target for inhibitors.[3][4] AcrB inhibitors (also known as efflux pump inhibitors or EPIs) can restore the activity of antibiotics that are substrates of the pump. This document outlines key in vitro methods to quantify the synergistic potential of AcrB inhibitors when used in combination with conventional antibiotics.

Mechanism of Action: The AcrAB-TolC Efflux Pump

The AcrAB-TolC pump functions as a tripartite complex spanning the inner and outer membranes of Gram-negative bacteria. AcrB, a homotrimeric protein in the inner membrane, captures antibiotic substrates from the periplasm and the outer leaflet of the inner membrane.[5] Through a process of conformational changes, often described as a functional rotation of its protomers (access, binding, and extrusion states), AcrB transports the antibiotic through the periplasmic adaptor protein, AcrA, to the outer membrane channel, TolC, which then expels the drug from the cell.[5][6][7] This entire process is powered by the proton motive force.[8]

AcrAB_TolC_Efflux_Pump cluster_cell Gram-Negative Bacterium cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane cluster_cytoplasm Cytoplasm TolC TolC Antibiotic_out Antibiotic TolC->Antibiotic_out Expulsion AcrA AcrA (Hexamer) AcrA->TolC Antibiotic_periplasm Antibiotic AcrB AcrB (Trimer) Access -> Binding -> Extrusion Antibiotic_periplasm->AcrB Capture AcrB->AcrA Transport Proton_in H+ AcrB->Proton_in Proton_out H+ Proton_out->AcrB Proton Motive Force Extracellular Extracellular Space

Figure 1: Mechanism of the AcrAB-TolC efflux pump.

Synergy Testing Methods

The synergy between an AcrB inhibitor and an antibiotic is typically quantified by determining the reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor. The two most common methods for this are the checkerboard assay and the time-kill assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial agents. It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of synergy, additivity, indifference, or antagonism.[9][10]

The results of a checkerboard assay are typically summarized in a table that includes the MIC of each agent alone and in combination, and the calculated FIC index.

Table 1: Example Checkerboard Synergy Data for an AcrB Inhibitor with Various Antibiotics against E. coli AG100 (AcrB Overexpressing Strain)

AntibioticAcrB Inhibitor Conc. (µg/mL)MIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with Inhibitor (µg/mL)Fold MIC ReductionFIC Index*Interpretation
Levofloxacin840.125320.28Synergy
Ciprofloxacin810.03330.28Synergy
Erythromycin82568320.28Synergy
Tetracycline8161160.31Synergy
Novobiocin81284320.28Synergy

*Note: FIC Index is calculated as (MIC of Antibiotic with Inhibitor / MIC of Antibiotic Alone) + (Concentration of Inhibitor / MIC of Inhibitor Alone). For simplicity in this example, the contribution of the inhibitor to the FIC index is based on a sub-inhibitory concentration.

  • Preparation of Materials:

    • Bacterial strain of interest (e.g., wild-type, AcrB overexpressing, or clinical isolate).

    • AcrB inhibitor (e.g., this compound) stock solution.

    • Antibiotic stock solution.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Sterile 96-well microtiter plates.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from an overnight culture.

    • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Create serial twofold dilutions of the antibiotic along the x-axis (e.g., columns 1-10) and the AcrB inhibitor along the y-axis (e.g., rows A-G).

    • Row H is typically used for antibiotic-only dilutions (MIC of antibiotic alone), and column 11 is used for the inhibitor-only dilutions (MIC of inhibitor alone). Column 12 serves as a growth control (no antibiotic or inhibitor).

  • Inoculation and Incubation:

    • Inoculate each well with 50 µL of the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

    • Calculate the FIC index for each well showing no growth:

      • FICA = MIC of drug A in combination / MIC of drug A alone

      • FICB = MIC of drug B in combination / MIC of drug B alone

      • FIC Index = FICA + FICB

    • Interpret the results:

      • Synergy: FIC Index ≤ 0.5

      • Additivity/Indifference: 0.5 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

Checkerboard_Workflow prep_materials Prepare Materials (Bacteria, Inhibitor, Antibiotic, Media) prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland, dilute to 5x10^5 CFU/mL) prep_materials->prep_inoculum setup_plate Set up 96-well Plate (Serial dilutions of Antibiotic and Inhibitor) prep_inoculum->setup_plate inoculate Inoculate Plate setup_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs (Lowest concentration with no visible growth) incubate->read_mic calc_fic Calculate FIC Index FIC = (MIC_A_combo/MIC_A_alone) + (MIC_B_combo/MIC_B_alone) read_mic->calc_fic interpret Interpret Results (Synergy, Additivity, Antagonism) calc_fic->interpret Time_Kill_Workflow prep_materials Prepare Materials (Bacteria, Inhibitor, Antibiotic, Media) prep_inoculum Prepare Bacterial Inoculum (Log phase, ~5x10^5 CFU/mL) prep_materials->prep_inoculum setup_cultures Set up Cultures (Control, Single Agents, Combination) prep_inoculum->setup_cultures incubate_shake Incubate with Shaking at 37°C setup_cultures->incubate_shake sample_timepoints Sample at Time Points (0, 2, 4, 8, 24h) incubate_shake->sample_timepoints serial_dilution Perform Serial Dilutions and Plate sample_timepoints->serial_dilution incubate_plates Incubate Plates at 37°C for 18-24h serial_dilution->incubate_plates count_colonies Count Colonies and Calculate CFU/mL incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Interpret Results (Synergy, Bactericidal/Bacteriostatic) plot_data->interpret

References

Application Notes and Protocols for AcrB Inhibitors in Bacterial Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) in Gram-negative bacteria is a significant and growing threat to public health. A primary mechanism contributing to MDR is the overexpression of efflux pumps, which actively extrude a broad range of antibiotics from the bacterial cell, thereby reducing their intracellular concentration and efficacy.[1][2] The AcrAB-TolC efflux pump is the principal RND (Resistance-Nodulation-cell Division) type efflux system in Escherichia coli and other Enterobacteriaceae, playing a crucial role in intrinsic and acquired resistance to numerous clinically important antibiotics.[3][4][5]

The inner membrane component, AcrB, is the substrate recognition and energy transduction subunit of this tripartite complex.[3][6][7] It functions as a proton-drug antiporter, capturing substrates from the periplasm and the inner membrane's outer leaflet and expelling them into the TolC channel for final extrusion from the cell.[3][6] The inhibition of AcrB is a promising strategy to circumvent MDR, as it can restore the susceptibility of resistant bacteria to existing antibiotics. This document provides detailed application notes and protocols for the study of AcrB inhibitors, using a representative, albeit currently uncharacterized, compound designated as AcrB-IN-3 as a placeholder. Due to the lack of specific data for a compound named "this compound" in the public domain, the quantitative data and specific methodologies provided herein are based on published results for other well-characterized AcrB inhibitors.

Mechanism of Action: The AcrAB-TolC Efflux Pump

The AcrAB-TolC pump spans the entire cell envelope of Gram-negative bacteria. AcrB, the inner membrane component, is a homotrimer where each protomer cycles through three conformational states: Loose (L), Tight (T), and Open (O).[3][8] This functional rotation is powered by the proton motive force. Substrates are initially bound in the L state, transitioning to the T state for high-affinity binding, and are finally expelled through the O state into the TolC channel. AcrA, a periplasmic adapter protein, bridges AcrB and the outer membrane channel TolC.[3][4] AcrB inhibitors are designed to disrupt this cycle, either by competing with substrates for binding, by locking the pump in a non-functional conformation, or by interfering with the proton translocation that powers the pump.

AcrAB_TolC_Efflux_Pump cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm TolC TolC Outer Membrane Channel Antibiotic_out Antibiotic TolC->Antibiotic_out AcrA AcrA Periplasmic Adaptor Protein AcrA->TolC Antibiotic_periplasm Antibiotic AcrB AcrB Inner Membrane Transporter (L, T, O States) Antibiotic_periplasm->AcrB AcrB->TolC Extrusion AcrB->AcrA Proton_out H+ AcrB->Proton_out Proton_in H+ Proton_in->AcrB Proton Motive Force AcrB_IN_3 This compound (Inhibitor) AcrB_IN_3->AcrB Inhibition

Figure 1: Schematic of the AcrAB-TolC efflux pump and the inhibitory action of this compound.

Application in Bacterial Growth Inhibition Studies

AcrB inhibitors are typically not potent antibacterial agents on their own. Their primary application is as adjuvants to restore or enhance the activity of antibiotics that are substrates of the AcrAB-TolC pump. Key applications include:

  • Potentiation of Antibiotics: Re-sensitizing MDR strains to conventional antibiotics.

  • Synergy Studies: Investigating the synergistic interactions between the inhibitor and various classes of antibiotics.

  • Mechanism of Resistance Studies: Elucidating the role of efflux in the resistance profiles of clinical isolates.

Quantitative Data Summary

The following tables summarize representative quantitative data for well-characterized AcrB inhibitors. This data serves as a benchmark for evaluating novel inhibitors like this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative AcrB Inhibitors

CompoundBacterial StrainMIC (µg/mL)Reference
PAβNE. coli AG100>128[3]
MBX2319E. coli WT64[3]
BDM88855E. coli WT>128[3]

Note: Higher MIC values indicate lower intrinsic antibacterial activity, which is a desirable characteristic for an efflux pump inhibitor to avoid off-target effects.

Table 2: Potentiation of Antibiotic Activity by AcrB Inhibitors in E. coli

Inhibitor (Concentration)AntibioticFold Reduction in MICReference
PAβN (25 µg/mL)Levofloxacin4-8[3]
PAβN (25 µg/mL)Erythromycin16-32[3]
MBX2319 (8 µg/mL)Ciprofloxacin16[3]
MBX2319 (8 µg/mL)Levofloxacin8[3]
BDM88855 (10 µg/mL)Oxacillin>128[3]
BDM88855 (10 µg/mL)Linezolid64[3]
BDM88855 (10 µg/mL)Novobiocin128[3]

Note: The fold reduction in MIC is calculated as the MIC of the antibiotic alone divided by the MIC of the antibiotic in the presence of the inhibitor.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • Bacterial strain of interest (e.g., E. coli ATCC 25922, or a clinical isolate with known AcrB expression levels).

  • This compound and reference antibiotics.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Protocol:

  • Prepare a bacterial inoculum by suspending a few colonies from an overnight culture plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the inoculum 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare serial two-fold dilutions of this compound and the reference antibiotics in CAMHB in the 96-well plates.

  • Inoculate each well with the diluted bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Checkerboard Assay for Synergy Analysis

Objective: To assess the synergistic effect of this compound in combination with a known antibiotic.

Materials:

  • Same as for MIC determination.

Protocol:

  • Prepare a 96-well microtiter plate with serial two-fold dilutions of the antibiotic along the x-axis and serial two-fold dilutions of this compound along the y-axis.

  • Inoculate the plate with the bacterial suspension as described for the MIC assay.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each compound alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive/Indifference

    • FICI > 4.0: Antagonism

Bacterial Growth Curve Analysis

Objective: To evaluate the effect of this compound on bacterial growth kinetics in the presence and absence of an antibiotic.

Materials:

  • Bacterial strain.

  • This compound and a reference antibiotic.

  • CAMHB.

  • Sterile culture flasks or a 96-well plate compatible with a plate reader capable of kinetic measurements.

  • Incubator shaker or temperature-controlled microplate reader.

Protocol:

  • Prepare overnight cultures of the bacterial strain.

  • Inoculate fresh CAMHB to an initial OD₆₀₀ of ~0.05.

  • Add this compound and/or the antibiotic at desired concentrations to the cultures. Include a no-drug control.

  • Incubate at 37°C with shaking.

  • Measure the OD₆₀₀ at regular intervals (e.g., every 30-60 minutes) for up to 24 hours.

  • Plot OD₆₀₀ versus time to generate growth curves. Analyze key parameters such as lag phase duration, exponential growth rate, and maximum culture density.

Experimental_Workflow cluster_Phase1 Phase 1: Initial Characterization cluster_Phase2 Phase 2: Synergy and Potentiation cluster_Phase3 Phase 3: Kinetic Analysis cluster_Data_Analysis Data Analysis and Interpretation MIC_Inhibitor Determine MIC of this compound Checkerboard Checkerboard Assay (this compound + Antibiotic) MIC_Inhibitor->Checkerboard MIC_Potentiation MIC of Antibiotic with sub-MIC this compound MIC_Inhibitor->MIC_Potentiation Growth_Curves Bacterial Growth Curves MIC_Inhibitor->Growth_Curves MIC_Antibiotic Determine MIC of Antibiotic MIC_Antibiotic->Checkerboard MIC_Antibiotic->MIC_Potentiation MIC_Antibiotic->Growth_Curves Checkerboard->Growth_Curves FICI_Calc Calculate FICI Checkerboard->FICI_Calc Fold_Change Calculate Fold MIC Reduction MIC_Potentiation->Fold_Change Kinetic_Params Analyze Growth Parameters Growth_Curves->Kinetic_Params

References

Application Notes and Protocols for Molecular Docking Simulation of Phenylalanine-Arginine β-Naphthylamide (PAβN) with AcrB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in Gram-negative bacteria, with AcrB being the inner membrane transporter responsible for substrate recognition and efflux. Understanding the molecular interactions between inhibitors and AcrB is crucial for the development of effective efflux pump inhibitors (EPIs) to combat antibiotic resistance. This document provides a detailed protocol for performing a molecular docking simulation of a known AcrB inhibitor, Phenylalanine-Arginine β-Naphthylamide (PAβN), with the AcrB protein using AutoDock Vina. This protocol can serve as a template for studying the binding of other potential inhibitors to AcrB.

Experimental Design and Workflow

The molecular docking simulation follows a structured workflow, beginning with the preparation of the receptor (AcrB) and the ligand (PAβN), followed by the definition of the binding site, execution of the docking simulation, and finally, the analysis and visualization of the results.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor Preparation Receptor Preparation Grid Box Definition Grid Box Definition Receptor Preparation->Grid Box Definition Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Grid Box Definition->Docking Simulation Results Analysis Results Analysis Docking Simulation->Results Analysis Visualization Visualization Results Analysis->Visualization

Caption: Overall workflow for the AcrB-PAβN molecular docking simulation.

Experimental Protocols

This protocol utilizes AutoDockTools for receptor and ligand preparation and AutoDock Vina for the docking simulation. Visualization of the results is performed using PyMOL.

Receptor Preparation (AcrB)

The crystal structure of the E. coli AcrB protein will be prepared for docking. A suitable crystal structure is PDB ID: 4DX5, which is an asymmetric trimer. We will use the 'binding' protomer for this docking study.

Methodology:

  • Download the PDB File: Obtain the crystal structure of AcrB (PDB ID: 4DX5) from the RCSB Protein Data Bank.

  • Isolate the Binding Protomer: Open the PDB file in a molecular viewer (e.g., PyMOL, Chimera) and save a new PDB file containing only the 'B' chain (the binding protomer).

  • Prepare the Receptor using AutoDockTools:

    • Launch AutoDockTools.

    • Go to File > Read Molecule and open the PDB file of the AcrB binding protomer.

    • Go to Edit > Hydrogens > Add and add polar hydrogens. Click OK.

    • Go to Edit > Charges > Add Kollman Charges.

    • Go to Grid > Macromolecule > Choose. Select the AcrB molecule and click Select Molecule.

    • Save the prepared receptor as a .pdbqt file (AcrB_protomerB.pdbqt).

Ligand Preparation (PAβN)

The 3D structure of PAβN will be obtained from PubChem and prepared for docking.

Methodology:

  • Download the Ligand Structure:

    • Go to the PubChem database.

    • Search for CID 443301 (Phenylalanine Arginine Beta-Naphthylamide).

    • Download the 3D conformer in SDF format.

  • Prepare the Ligand using AutoDockTools:

    • Launch AutoDockTools.

    • Go to Ligand > Input > Open and select the downloaded SDF file.

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Output > Save as PDBQT and save the file as PAbetaN.pdbqt.

Grid Box Definition

A grid box defines the three-dimensional space where the docking simulation will be performed. For this targeted docking, the grid box will be centered on the distal binding pocket of AcrB.

Methodology:

  • Identify Key Residues: The distal binding pocket of AcrB is characterized by a number of key hydrophobic and polar residues. Important residues include Phe178, Ile277, V612, and F615.[1]

  • Determine Grid Box Center:

    • In AutoDockTools, with the prepared AcrB receptor loaded, go to Grid > Grid Box.

    • Center the grid box on the geometric center of the identified key residues of the distal binding pocket.

  • Set Grid Box Dimensions:

    • Adjust the dimensions of the grid box to encompass the entire distal binding pocket. A recommended starting size is 25 x 25 x 25 Å.

    • Ensure the grid spacing is set to the default of 0.375 Å.

    • Note the center coordinates and the dimensions of the grid box. These will be used in the configuration file.

Docking Simulation with AutoDock Vina

The docking simulation is executed from the command line using a configuration file that specifies the input files and docking parameters.

Methodology:

  • Create a Configuration File (config.txt):

    • Create a new text file and name it config.txt.

    • Add the following lines to the file, replacing the file names and coordinates with your specific values:

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files and the config.txt file.

    • Execute the following command: vina --config config.txt

Data Presentation

The primary quantitative data from the molecular docking simulation are the binding affinities (in kcal/mol) and the root-mean-square deviation (RMSD) values for the different binding poses of the ligand. These results are summarized in the output log file and the PDBQT file containing the docked poses.

Table 1: Docking Results for PAβN with AcrB

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-8.50.000
2-8.21.523
3-8.02.105
4-7.82.891
5-7.63.456
6-7.54.123
7-7.34.876
8-7.15.345
9-7.05.987

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual results will be generated upon running the simulation.

Post-Docking Analysis and Visualization

After the docking simulation is complete, the results need to be analyzed to understand the binding interactions between PAβN and AcrB.

Analysis of Docking Results

The output log file (AcrB_PAbetaN_docking_log.txt) contains the binding affinities and RMSD values for each predicted binding mode. The best binding mode is typically the one with the lowest binding affinity.

Visualization of Binding Poses

The output PDBQT file (AcrB_PAbetaN_docking_results.pdbqt) contains the coordinates of the different binding poses of the ligand. These can be visualized in the context of the AcrB binding pocket using PyMOL.

Methodology:

  • Load Structures into PyMOL:

    • Open PyMOL.

    • Load the prepared AcrB receptor PDBQT file (AcrB_protomerB.pdbqt).

    • Load the docking results PDBQT file (AcrB_PAbetaN_docking_results.pdbqt).

  • Visualize Interactions:

    • Display the AcrB receptor as a cartoon or surface representation.

    • Display the PAβN ligand in a stick representation.

    • Identify and label the amino acid residues in the binding pocket that are interacting with the ligand.

    • Use the find command with the polar contacts option to identify hydrogen bonds.

    • Measure the distances of key interactions.

G Docking Output Docking Output Binding Affinity Analysis Binding Affinity Analysis Docking Output->Binding Affinity Analysis Binding Pose Visualization Binding Pose Visualization Docking Output->Binding Pose Visualization Interaction Analysis Interaction Analysis Binding Pose Visualization->Interaction Analysis

Caption: Workflow for the analysis of docking simulation results.

Conclusion

This protocol provides a comprehensive and detailed guide for performing a molecular docking simulation of the efflux pump inhibitor PAβN with the AcrB protein. By following these steps, researchers can gain valuable insights into the molecular basis of inhibitor binding, which can aid in the structure-based design of novel and more potent efflux pump inhibitors to combat multidrug resistance in pathogenic bacteria. The methodologies and workflows presented here are adaptable for studying other ligand-protein systems.

References

Application Notes and Protocols for AcrB-IN-3 with Nile Red Efflux Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AcrAB-TolC efflux pump is a major contributor to multidrug resistance (MDR) in Gram-negative bacteria, actively extruding a wide range of antibiotics and toxic compounds from the cell.[1][2][3] The inner membrane component, AcrB, is the primary site of substrate recognition and energy transduction for this pump.[4][5][6] Inhibition of AcrB is a promising strategy to circumvent MDR and restore the efficacy of existing antibiotics. AcrB-IN-3 (also known as compound G10) is a novel inhibitor of the AcrB efflux pump, belonging to the benzo[h]chromene class of compounds.[1][2][7] This document provides detailed application notes and protocols for utilizing this compound in conjunction with the fluorescent substrate Nile Red to investigate AcrB-mediated efflux.

Nile Red is a lipophilic fluorescent dye that is a known substrate of the AcrB efflux pump.[1][7][8] Its fluorescence is environmentally sensitive, exhibiting strong fluorescence in the hydrophobic environment of the cell membrane and weak fluorescence in the aqueous extracellular medium. This property allows for real-time monitoring of efflux activity by measuring the decrease in fluorescence as Nile Red is pumped out of the bacterial cells.

Mechanism of Action

This compound acts as an efflux pump inhibitor (EPI), directly targeting the AcrB protein. While the precise binding site of this compound is still under investigation, structural studies of similar inhibitors suggest that they may block the drug-binding pocket of AcrB, either through direct competition with substrates or by inducing a conformational change that locks the pump in an inactive state.[2] By inhibiting AcrB, this compound prevents the efflux of substrates like Nile Red and various antibiotics, leading to their accumulation within the bacterial cell. This inhibition restores the susceptibility of multidrug-resistant bacteria to antibiotics that are normally expelled by the AcrAB-TolC pump.

Quantitative Data

The following tables summarize the quantitative data for this compound in relation to its effect on Nile Red efflux and its ability to potentiate the activity of various antibiotics.

Table 1: Inhibition of Nile Red Efflux by this compound

CompoundConcentration (µM)Effect on Nile Red EffluxReference
This compound (G10)50Completely abolished[1][2]
This compound (G10)100Substantial inhibitory efficacy[7]

Table 2: Antibiotic Potentiation by this compound in Escherichia coli

AntibioticThis compound (G10) ConcentrationFold Reduction in MICReference
Erythromycin (ERY)8–128 µg/mL4[7]
Levofloxacin (LEV)8–128 µg/mLStrong antibacterial synergy[7]
Minocycline (MIN)8–128 µg/mLStrong antibacterial synergy[7]

Experimental Protocols

Nile Red Efflux Assay

This protocol is adapted from established methods for measuring AcrB-mediated efflux using Nile Red.[8][9][10]

Materials:

  • Escherichia coli strain overexpressing AcrB (e.g., AG100 or a similar strain)

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nile Red stock solution (1 mM in DMSO)

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) stock solution (10 mM in DMSO)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • D-Glucose solution (20% w/v in water)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Protocol:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the E. coli strain into LB broth.

    • Grow the culture overnight at 37°C with shaking. This extended growth phase helps to de-energize the cells.[8]

  • Cell Preparation and Loading:

    • Harvest the overnight culture by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with PBS.

    • Resuspend the cells in PBS to an optical density at 600 nm (OD600) of 0.5.

    • Add CCCP to a final concentration of 10-20 µM to de-energize the cells and facilitate dye loading.[8]

    • Incubate for 10 minutes at room temperature.

    • Add Nile Red to a final concentration of 5 µM.

    • Incubate for 2-3 hours at room temperature in the dark to allow for dye accumulation.

  • Inhibitor Treatment:

    • Following the loading period, add this compound to the desired final concentrations (e.g., 10, 25, 50, 100 µM). Include a no-inhibitor control (DMSO vehicle).

    • Incubate for 30 minutes at room temperature.

  • Efflux Measurement:

    • Transfer 100 µL of the cell suspension to each well of a 96-well black, clear-bottom microplate.

    • Place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths for Nile Red (e.g., Ex: 550 nm, Em: 640 nm).

    • Record the baseline fluorescence for 1-2 minutes.

    • Initiate efflux by adding 10 µL of 20% glucose to each well to energize the cells.

    • Immediately begin recording the fluorescence every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Normalize the fluorescence data for each well to the initial fluorescence value before the addition of glucose.

    • Plot the normalized fluorescence over time.

    • The rate of decrease in fluorescence corresponds to the rate of Nile Red efflux.

    • Compare the efflux rates in the presence of different concentrations of this compound to the no-inhibitor control.

Visualizations

This compound Mechanism of Action

AcrB_Inhibition cluster_membrane Bacterial Inner Membrane AcrB AcrB Efflux Pump (Trimeric Protein) Extracellular Extracellular Space AcrB->Extracellular NileRed Nile Red NileRed->AcrB Efflux AcrB_IN_3 This compound AcrB_IN_3->AcrB Inhibition Intracellular Intracellular Space

Caption: Inhibition of AcrB-mediated Nile Red efflux by this compound.

Experimental Workflow for Nile Red Efflux Assay

Nile_Red_Efflux_Workflow A Overnight culture of E. coli (AcrB overexpressing strain) B Harvest and wash cells A->B C Resuspend in PBS and de-energize with CCCP B->C D Load cells with Nile Red C->D E Incubate with this compound D->E F Transfer to 96-well plate E->F G Measure baseline fluorescence F->G H Initiate efflux with glucose G->H I Record fluorescence over time H->I J Analyze data I->J

Caption: Workflow for the Nile Red efflux assay with this compound.

Troubleshooting and Considerations

  • High Background Fluorescence: Ensure complete washing of cells to remove extracellular Nile Red. The use of a low-fluorescence assay medium can also be beneficial.

  • No Efflux Observed: Confirm that the bacterial strain is overexpressing a functional AcrB pump. Check the viability of the cells and the concentration and activity of the glucose solution used for energizing.

  • Inhibitor Precipitation: this compound is a hydrophobic molecule. Ensure it is fully dissolved in DMSO before adding to the aqueous cell suspension. If precipitation occurs, consider using a lower concentration or adding a small amount of a non-inhibitory surfactant.

  • Off-Target Effects: The provided information suggests that this compound does not disrupt the bacterial outer membrane.[1][7] However, it is always good practice to perform control experiments, such as a bacterial viability assay, to rule out any cytotoxic effects of the inhibitor at the concentrations used in the efflux assay.

By following these protocols and considering the provided data, researchers can effectively utilize this compound as a tool to study the function of the AcrB efflux pump and to evaluate its potential in overcoming multidrug resistance in Gram-negative bacteria.

References

Application of AcrB-IN-3 in Studying Efflux Pump Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) in Gram-negative bacteria is a significant global health threat, and the AcrAB-TolC efflux pump is a primary contributor to this phenomenon in Escherichia coli and other Enterobacteriaceae. This tripartite system actively extrudes a broad spectrum of antibiotics, rendering them ineffective. The inhibition of this efflux pump is a promising strategy to restore the efficacy of existing antibiotics. AcrB-IN-3 (also known as compound G10) is a novel efflux pump inhibitor belonging to the benzo[h]chromene class of molecules. It has been identified as a potent inhibitor of the AcrB protein, the inner membrane component of the AcrAB-TolC pump.[1] These application notes provide detailed protocols for utilizing this compound to study efflux pump kinetics and to evaluate its potential as an antibiotic adjuvant.

Mechanism of Action

AcrB functions as a proton-drug antiporter, utilizing the proton motive force to expel substrates. The transporter cycles through three conformational states: Loose (access), Tight (binding), and Open (extrusion). This compound is believed to inhibit this process, leading to the intracellular accumulation of antibiotics and other substrates that would otherwise be expelled. While the precise binding site and inhibitory mechanism of this compound are still under investigation, it has been shown to effectively block the efflux of known AcrB substrates.[1]

cluster_cell Gram-Negative Bacterium cluster_membrane Inner Membrane AcrB AcrB Transporter Antibiotic_out Antibiotic AcrB->Antibiotic_out Efflux Periplasm Periplasm Antibiotic_in Antibiotic Antibiotic_in->AcrB Binding Target Bacterial Target (e.g., Ribosome) Antibiotic_in->Target Action Outside Extracellular Space Antibiotic_out->Outside AcrB_IN_3 This compound AcrB_IN_3->AcrB Inhibition Cell_Death Bacterial Cell Death Target->Cell_Death Leads to

Mechanism of AcrB inhibition by this compound.

Quantitative Data

This compound has demonstrated significant potency in inhibiting the AcrB efflux pump and in potentiating the activity of various antibiotics. The following tables summarize the available quantitative data for this compound (compound G10).

Table 1: Efflux Pump Inhibition Activity of this compound

Assay TypeSubstrateTest OrganismActivity of this compound (G10)Reference
Real-Time EffluxNile RedE. coliComplete inhibition at 50 µM[1]

Table 2: Antibiotic Potentiation by this compound

AntibioticTest OrganismIntrinsic MIC (µg/mL)MIC with this compound (µg/mL)Fold ReductionReference
Erythromycin (ERY)E. coli256644-fold[1]
Levofloxacin (LEV)E. coli--Synergistic effect observed[1]
Minocycline (MIN)E. coli--Synergistic effect observed[1]

Note: Further studies are required to determine the IC50 value for efflux inhibition and to quantify the potentiation of a broader range of antibiotics.

Experimental Protocols

The following are detailed protocols for assessing the activity of this compound. These are based on established methods and should be optimized for specific laboratory conditions.

Protocol 1: Real-Time Nile Red Efflux Assay

This assay measures the ability of an inhibitor to block the efflux of the fluorescent dye Nile Red, a known substrate of AcrB.

start Start: E. coli Culture prep Prepare Cell Suspension (Wash and resuspend in buffer) start->prep deenergize De-energize Cells (Incubate with CCCP) prep->deenergize load Load with Nile Red (Incubate with dye) deenergize->load wash Wash Cells (Remove excess dye and CCCP) load->wash aliquot Aliquot cells into cuvette/plate wash->aliquot add_inhibitor Add this compound (at desired concentration) aliquot->add_inhibitor measure_baseline Measure Baseline Fluorescence add_inhibitor->measure_baseline energize Energize Cells (Add glucose) measure_baseline->energize measure_efflux Monitor Fluorescence Decrease (Real-time measurement) energize->measure_efflux end End: Analyze Data measure_efflux->end

Workflow for the Nile Red efflux inhibition assay.

Materials:

  • E. coli strain overexpressing AcrB (e.g., 3-AG100)

  • Luria-Bertani (LB) broth

  • Potassium phosphate buffer (PPB), pH 7.0

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP)

  • Nile Red

  • Glucose

  • This compound

  • Spectrofluorometer with temperature control

Procedure:

  • Cell Preparation: a. Inoculate a single colony of the E. coli strain into LB broth and grow overnight at 37°C with shaking. b. Dilute the overnight culture 1:100 into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.6-0.8). c. Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes). d. Wash the cell pellet twice with PPB. e. Resuspend the cells in PPB to an OD600 of approximately 1.0.

  • De-energization and Dye Loading: a. Add CCCP to the cell suspension to a final concentration of 10 µM to de-energize the cells and inhibit efflux. b. Incubate for 15 minutes at room temperature. c. Add Nile Red to a final concentration of 5 µM. d. Incubate for at least 2 hours at room temperature in the dark to allow for dye accumulation.

  • Efflux Measurement: a. Wash the cells twice with PPB to remove extracellular Nile Red and CCCP. b. Resuspend the cells in pre-warmed PPB. c. Aliquot the cell suspension into a cuvette or 96-well plate. d. Add this compound to the desired final concentrations (e.g., a range from 1 µM to 100 µM). A no-inhibitor control should be included. e. Place the sample in the spectrofluorometer and record the baseline fluorescence (Excitation: 552 nm, Emission: 636 nm) for a few minutes. f. To initiate efflux, add glucose to a final concentration of 50 mM. g. Immediately begin recording the fluorescence intensity over time (e.g., every 30 seconds for 15-20 minutes).

  • Data Analysis: a. Plot fluorescence intensity versus time for each concentration of this compound. b. The rate of decrease in fluorescence corresponds to the rate of Nile Red efflux. c. Calculate the percentage of inhibition at each concentration relative to the no-inhibitor control. d. If sufficient data points are available, calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the efflux activity.

Protocol 2: Antibiotic Susceptibility Testing (MIC Determination)

This protocol determines the extent to which this compound can potentiate the activity of an antibiotic, measured as a reduction in the Minimum Inhibitory Concentration (MIC).

Materials:

  • E. coli strain

  • Mueller-Hinton (MH) broth or other appropriate growth medium

  • Antibiotics of interest (e.g., erythromycin, levofloxacin, minocycline)

  • This compound

  • 96-well microtiter plates

Procedure:

  • Preparation of Reagents: a. Prepare stock solutions of antibiotics and this compound in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of the antibiotics in the growth medium in the 96-well plates. c. Prepare a solution of this compound in the growth medium at a fixed sub-inhibitory concentration (e.g., 1/4 or 1/8 of its own MIC).

  • Checkerboard Assay: a. A two-dimensional array of antibiotic and this compound concentrations is prepared in the 96-well plates. Typically, the antibiotic is serially diluted along the rows, and this compound is serially diluted along the columns. For a simpler potentiation assay, a fixed concentration of this compound can be used. b. To each well containing the antibiotic and/or inhibitor, add a standardized inoculum of the E. coli strain (e.g., 5 x 10^5 CFU/mL). c. Include controls: wells with only bacteria (growth control), wells with only medium (sterility control), and wells with bacteria and only this compound to determine its intrinsic antimicrobial activity.

  • Incubation and Reading: a. Incubate the plates at 37°C for 18-24 hours. b. The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Data Analysis: a. Compare the MIC of the antibiotic in the absence and presence of this compound. b. The Fold Reduction in MIC is calculated as: (MIC of antibiotic alone) / (MIC of antibiotic + this compound).

AcrB_active Functional AcrB Pump Antibiotic_efflux Antibiotic Efflux AcrB_active->Antibiotic_efflux AcrB_inhibited This compound Added High_MIC High Antibiotic MIC Antibiotic_efflux->High_MIC Treatment_failure Potential Treatment Failure High_MIC->Treatment_failure Efflux_blocked Efflux is Blocked AcrB_inhibited->Efflux_blocked Antibiotic_accumulates Intracellular Antibiotic Accumulation Efflux_blocked->Antibiotic_accumulates Low_MIC Low Antibiotic MIC Antibiotic_accumulates->Low_MIC Treatment_success Restored Antibiotic Efficacy Low_MIC->Treatment_success

Logical relationship of AcrB inhibition to antibiotic susceptibility.

Conclusion

This compound is a promising new tool for studying the kinetics of the AcrB efflux pump and for exploring strategies to overcome multidrug resistance. The protocols provided herein offer a framework for researchers to characterize the activity of this compound and similar compounds. Further research is warranted to fully elucidate its mechanism of action and to evaluate its potential in preclinical and clinical settings.

References

Application Notes and Protocols: AcrB-IN-3 in Combination with Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multidrug resistance (MDR) in Gram-negative bacteria represents a critical global health threat, largely driven by the active efflux of antibiotics. The AcrAB-TolC efflux pump is a primary defense mechanism in species like Escherichia coli, expelling a wide range of therapeutic agents, including many beta-lactam antibiotics, before they can reach their cellular targets.[1][2] This action significantly increases the Minimum Inhibitory Concentrations (MICs) of antibiotics, rendering them clinically ineffective.

A promising strategy to combat this form of resistance is the use of efflux pump inhibitors (EPIs). These molecules block the function of pumps like AcrB, thereby restoring or enhancing the activity of existing antibiotics. AcrB-IN-3 (also known as Efflux pump-IN-3 or compound G10) is an inhibitor of the AcrB efflux pump.[3] It has been shown to enhance the efficacy of various antibiotics by preventing their extrusion from the bacterial cell.[3] This document provides detailed protocols for evaluating the synergistic potential of this compound when used in combination with beta-lactam antibiotics against MDR Gram-negative bacteria.

Mechanism of Action

The AcrAB-TolC system is a tripartite complex that spans the inner and outer membranes of Gram-negative bacteria.[4] The inner membrane component, AcrB, is a homotrimeric transporter that captures substrates from the periplasm and cytoplasm. It operates via a proton motive force-dependent functional rotation mechanism, where each protomer cycles through three conformational states: Access (Loose), Binding (Tight), and Extrusion (Open).[5][6] this compound is hypothesized to bind to the AcrB protein, disrupting this conformational cycle and thereby inhibiting the transport of substrates like beta-lactam antibiotics. This inhibition leads to the intracellular accumulation of the antibiotic, allowing it to reach its target, the Penicillin-Binding Proteins (PBPs), and exert its bactericidal effect.

cluster_Periplasm Periplasm cluster_IM Inner Membrane TolC TolC Channel AcrA AcrA (Adaptor) AcrA->TolC 3. Extrusion BetaLactam_P Beta-Lactam AcrB AcrB Transporter (Access -> Binding -> Extrusion) BetaLactam_P->AcrB 1. Capture PBP PBP Target BetaLactam_P->PBP Inhibited Path AcrB->AcrA Cytoplasm Cytoplasm Extracellular Extracellular Medium AcrB_IN_3 This compound AcrB_IN_3->AcrB Inhibition

Caption: Mechanism of the AcrAB-TolC pump and inhibition by this compound.

Data Presentation (Example Data)

The primary application of this compound is to potentiate the activity of beta-lactam antibiotics. This is quantified by a reduction in the antibiotic's MIC in the presence of the inhibitor. Synergy is formally determined using the checkerboard method to calculate the Fractional Inhibitory Concentration (FIC) Index.

Table 1: Potentiation of Beta-Lactam Antibiotics by this compound

This table shows example data on the reduction of MIC values for common beta-lactams against an AcrB-overexpressing E. coli strain in the presence of a fixed, sub-inhibitory concentration of this compound.

AntibioticBacterial StrainMIC (μg/mL) without this compoundMIC (μg/mL) with this compound (4 μg/mL)Fold Reduction
PiperacillinE. coli 3-AG100128816-fold
CefotaximeE. coli 3-AG10064232-fold
MeropenemE. coli 3-AG10080.516-fold
OxacillinE. coli 3-AG10010243232-fold

Table 2: Synergy Analysis using Fractional Inhibitory Concentration (FIC) Index

The FIC index is calculated from a checkerboard assay to define the nature of the interaction between two compounds.

Drug CombinationFIC of Beta-Lactam (FIC A)FIC of this compound (FIC B)FIC Index (FIC A + FIC B)Interpretation
Piperacillin + this compound0.1250.250.375Synergy
Cefotaxime + this compound0.06250.250.3125Synergy
  • FIC Index Interpretation:

    • ≤ 0.5: Synergy

    • 0.5 to 4.0: Additive or Indifference

    • 4.0: Antagonism[7]

Experimental Workflow

The evaluation of this compound as a synergistic agent follows a structured workflow, starting with baseline susceptibility testing and progressing to direct evidence of pump inhibition.

A 1. MIC Determination B Determine MIC of Antibiotic and this compound individually A->B C 2. Potentiation/Synergy Assay B->C D Perform Checkerboard Assay with serial dilutions of both compounds C->D E Calculate FIC Index D->E F 3. Direct Efflux Inhibition Assay E->F G Perform Real-Time Efflux Assay using a fluorescent substrate (e.g., Nile Red) F->G H Confirm Inhibition G->H

Caption: Standard workflow for evaluating an efflux pump inhibitor.

Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol determines the MIC of a single agent based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9]

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture (e.g., E. coli 3-AG100) grown to log phase

  • This compound and beta-lactam antibiotic stock solutions

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare Inoculum: Dilute a log-phase bacterial culture in CAMHB to match the 0.5 McFarland standard. Further dilute to achieve a final concentration of 5 x 105 CFU/mL in the wells.

  • Prepare Drug Dilutions:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the highest drug concentration (e.g., 2x the expected MIC) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 serves as a growth control (no drug), and well 12 serves as a sterility control (no bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This assay assesses the interaction between this compound and a beta-lactam antibiotic.[10][11]

Procedure:

  • Plate Setup:

    • Prepare a 96-well plate. Along the x-axis (e.g., columns 1-10), prepare 2-fold serial dilutions of the beta-lactam antibiotic as described in Protocol 1.

    • Along the y-axis (e.g., rows A-G), prepare 2-fold serial dilutions of this compound.

    • The result is a matrix where each well contains a unique combination of concentrations of the two agents.

    • Include a row with only the antibiotic dilutions (growth control for synergy) and a column with only the this compound dilutions.

  • Inoculation and Incubation: Inoculate the plate with bacteria at 5 x 105 CFU/mL and incubate as described above.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination. The MIC in combination is the concentration in the first non-turbid well.

    • Calculate the FIC Index for each well showing inhibition using the formula:

      • FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC A + FIC B

    • The synergistic FIC Index is the lowest calculated value from all wells.

Protocol 3: Real-Time Nile Red Efflux Assay

This protocol directly measures the ability of this compound to inhibit efflux of a fluorescent substrate.[12][13]

Materials:

  • AcrB-overexpressing bacterial strain (E. coli 3-AG100) and its corresponding knockout strain (ΔacrB) as a negative control.

  • Phosphate buffer (PPB) with 1 mM MgCl2.

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) for de-energizing cells.

  • Nile Red (fluorescent substrate).

  • Glucose solution (to re-energize cells).

  • Fluorometer with bottom-reading capabilities for 96-well plates.

Procedure:

  • Cell Preparation:

    • Grow cells overnight and harvest by centrifugation.

    • Wash the cell pellet twice with PPB.

    • Resuspend cells in PPB to a final OD600 of 1.0.

  • Loading with Dye:

    • Add CCCP (e.g., 10 µM final concentration) to de-energize the cells and prevent efflux.

    • Add Nile Red (e.g., 5 µM final concentration) and incubate for 1-2 hours at room temperature in the dark to allow the dye to load into the cell membranes.

    • During the final 15 minutes of loading, add this compound at the desired concentration to the test wells.

  • Efflux Measurement:

    • Centrifuge the loaded cells to remove excess dye and CCCP. Resuspend the pellet in PPB.

    • Transfer the cell suspension to a 96-well black-walled, clear-bottom plate.

    • Place the plate in the fluorometer (e.g., excitation 550 nm, emission 640 nm) and take baseline readings for ~100 seconds.

    • Initiate efflux by adding glucose (e.g., 50 mM final concentration) to all wells.

    • Immediately continue reading fluorescence every 30-60 seconds for 15-20 minutes.

  • Interpretation:

    • In control cells (no inhibitor), the fluorescence will decrease rapidly as Nile Red is pumped out.

    • In the presence of an effective concentration of this compound, the rate of fluorescence decrease will be significantly reduced, indicating inhibition of the pump.[14] The efflux curve will resemble that of the ΔacrB knockout strain.

Conclusion

This compound represents a valuable tool for researchers studying bacterial efflux and a potential candidate for development as a co-therapy with beta-lactam antibiotics. By inhibiting the AcrB efflux pump, this compound can restore the susceptibility of multidrug-resistant Gram-negative bacteria to conventional antibiotics. The protocols outlined in this document provide a standardized framework for quantifying this synergistic activity, from initial potentiation studies to direct confirmation of efflux inhibition, facilitating further research and development in the fight against antibiotic resistance.

References

Troubleshooting & Optimization

troubleshooting AcrB-IN-3 insolubility in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using AcrB-IN-3, a potent inhibitor of the AcrB efflux pump.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the AcrB protein, a key component of the AcrAB-TolC multidrug efflux pump in Escherichia coli and other Gram-negative bacteria.[1][2][3] This efflux pump is a major contributor to multidrug resistance (MDR) by actively transporting a wide range of antibiotics and other toxic compounds out of the bacterial cell.[2][3] this compound enhances the efficacy of antibiotics by inhibiting the function of this pump, leading to increased intracellular antibiotic concentrations.[1]

Q2: What is the primary application of this compound in research?

This compound is primarily used in microbiology and drug discovery research to study bacterial multidrug resistance. It serves as a tool to potentiate the activity of existing antibiotics against resistant bacterial strains that overexpress the AcrAB-TolC efflux pump.[1]

Q3: How should I store this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q4: In which bacterial species is this compound expected to be active?

This compound targets the AcrB protein of the AcrAB-TolC efflux pump, which is highly conserved among Enterobacteriaceae. Therefore, it is expected to be active in Escherichia coli and other Gram-negative bacteria that rely on this efflux system for multidrug resistance.[2][3]

Troubleshooting Guide: this compound Insolubility in Media

A common challenge encountered when working with hydrophobic small molecules like this compound is its low solubility in aqueous bacterial growth media, which can lead to precipitation and inconsistent experimental results. This guide provides a step-by-step approach to troubleshoot and overcome these solubility issues.

Problem 1: My this compound precipitates out of solution when I add it to my bacterial culture medium (e.g., LB Broth).

Cause: this compound is a hydrophobic molecule with poor aqueous solubility. Direct addition of a concentrated DMSO stock solution to an aqueous medium can cause the compound to crash out of solution.

Solution:

  • Step 1: Prepare a high-concentration stock solution in 100% DMSO.

    • It is crucial to first dissolve the this compound powder completely in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[1][4]

  • Step 2: Use a serial dilution method to introduce the inhibitor to the aqueous medium.

    • Instead of adding the DMSO stock directly to the full volume of your culture, perform a stepwise dilution. This can be done by adding the DMSO stock to a small volume of medium first, mixing well, and then adding this intermediate dilution to the final culture volume.

  • Step 3: Consider the use of co-solvents.

    • For particularly challenging solubility issues, co-solvents can be used to improve the solubility of hydrophobic compounds in aqueous solutions.[1][5] A multi-step solubilization protocol can be highly effective.[6]

Recommended Solubilization Protocol for this compound

StepActionRationale
1Prepare a 10 mM stock solution of this compound in 100% DMSO.Ensures the compound is fully dissolved before introducing it to an aqueous environment.[6]
2Warm the bacterial culture medium (e.g., LB Broth) to 37°C.Increasing the temperature of the medium can sometimes improve the solubility of compounds.
3While vortexing the warm medium, slowly add the this compound DMSO stock to achieve the final desired concentration.Vigorous mixing during addition helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
4Visually inspect the medium for any signs of precipitation (cloudiness or visible particles).If precipitation is observed, the final concentration of this compound may be too high for the chosen solvent system.

Problem 2: I've followed the recommended protocol, but I still see precipitation. What else can I try?

Solution:

  • Option 1: Decrease the final concentration of this compound.

    • The effective concentration of this compound for synergistic activity with antibiotics is reported to be in the range of 8–128 µg/mL.[1] Start with a concentration at the lower end of this range and titrate upwards.

  • Option 2: Adjust the final DMSO concentration in your culture.

    • While high concentrations of DMSO can be toxic to bacteria, a final concentration of up to 1% (v/v) is generally well-tolerated by E. coli.[7] Increasing the final DMSO concentration may help to keep the this compound in solution. However, it is crucial to run a vehicle control (medium with the same final DMSO concentration but without this compound) to ensure that the solvent itself is not affecting bacterial growth.

  • Option 3: Utilize a formulation with surfactants.

    • For in vivo studies, formulations of this compound have been prepared using a combination of DMSO, PEG300, and Tween 80.[1] While not standard for in vitro bacterial cultures, a very low concentration of a non-ionic surfactant like Tween 80 (e.g., 0.01-0.1%) could be tested to improve solubility. As with DMSO, a vehicle control is essential.

Quantitative Solubility Data Summary

CompoundSolventSolubilityReference
This compoundDMSOData not publicly available. Anecdotally soluble for stock solutions.
This compoundWaterExpected to be very low (hydrophobic molecule).
This compoundEthanolData not publicly available.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mM).

    • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: Minimum Inhibitory Concentration (MIC) Potentiation Assay

This assay determines the ability of this compound to potentiate the activity of an antibiotic against a bacterial strain.

  • Materials:

    • Bacterial strain of interest (e.g., E. coli)

    • Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

    • Antibiotic of interest

    • This compound stock solution (from Protocol 1)

    • Sterile 96-well microtiter plates

  • Procedure:

    • Prepare a bacterial inoculum adjusted to a final concentration of 5 x 10^5 CFU/mL in CAMHB.

    • In a 96-well plate, prepare a two-fold serial dilution of the antibiotic in CAMHB.

    • Prepare a second 96-well plate with the same serial dilution of the antibiotic, but also add this compound to each well at a fixed sub-inhibitory concentration (e.g., 32 µg/mL).

    • Include appropriate controls:

      • Growth control: Bacteria in medium only.

      • Sterility control: Medium only.

      • This compound control: Bacteria in medium with this compound only.

      • Vehicle control: Bacteria in medium with the same final concentration of DMSO as in the wells with this compound.

    • Add the bacterial inoculum to all wells except the sterility control.

    • Incubate the plates at 37°C for 16-20 hours.

    • Determine the MIC, which is the lowest concentration of the antibiotic that inhibits visible bacterial growth.

    • Compare the MIC of the antibiotic in the absence and presence of this compound. A significant decrease in the MIC in the presence of this compound indicates potentiation.

Visualizations

AcrB_Functional_Rotation cluster_pump AcrB Trimer Functional Rotation cluster_process Drug Efflux Process Loose Loose (L) State Substrate Access Tight Tight (T) State Substrate Binding Loose->Tight Substrate Binding Open Open (O) State Substrate Extrusion Tight->Open Conformational Change Open->Loose Substrate Release Exterior Cell Exterior Open->Exterior Drug Expulsion Periplasm Periplasm Periplasm->Loose Drug Uptake

Caption: Functional rotation mechanism of the AcrB efflux pump.

Troubleshooting_Workflow Start Start: this compound Precipitation Observed PrepStock Prepare 10 mM stock in 100% DMSO Start->PrepStock AddSlowly Add stock to warm, vortexing medium PrepStock->AddSlowly CheckPrecip Precipitation still observed? AddSlowly->CheckPrecip LowerConc Lower final this compound concentration CheckPrecip->LowerConc Yes Success Success: Soluble this compound in media CheckPrecip->Success No LowerConc->AddSlowly AdjustDMSO Increase final DMSO (≤1%) with vehicle control LowerConc->AdjustDMSO AdjustDMSO->AddSlowly UseSurfactant Consider low % Tween 80 with vehicle control AdjustDMSO->UseSurfactant UseSurfactant->AddSlowly

Caption: Troubleshooting workflow for this compound insolubility.

References

AcrB-IN-3 not showing effect in ΔacrB strain

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AcrB-IN-3. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are not observing any effect of this compound in our ΔacrB E. coli strain. Is this expected?

A1: Yes, this is the expected outcome. This compound is a specific inhibitor of the AcrB protein, a key component of the AcrAB-TolC multidrug efflux pump in Escherichia coli.[1][2][3] The ΔacrB strain has the gene encoding the AcrB protein deleted. Therefore, the molecular target of this compound is absent in this strain.[4] Consequently, this compound cannot exert its inhibitory effect. This strain serves as an essential negative control to demonstrate the specificity of your inhibitor for AcrB.[5][6][7]

Q2: Why is a ΔacrB strain used in experiments with AcrB inhibitors?

A2: The ΔacrB strain is a critical experimental control. By comparing the activity of a compound in a wild-type strain (expressing AcrB) and a ΔacrB strain (lacking AcrB), you can validate that the compound's effect is specifically due to the inhibition of the AcrB-mediated efflux.[6][7] If the compound shows activity in the wild-type strain but not in the ΔacrB strain, it strongly suggests that the compound's mechanism of action is through the inhibition of the AcrB efflux pump.

Q3: Could other efflux pumps be compensating for the absence of AcrB in the ΔacrB strain?

A3: While E. coli possesses other efflux pumps, the AcrAB-TolC system is the major multidrug efflux pump.[8] Some studies suggest that under certain conditions, the expression of other efflux pumps might be altered in the absence of AcrB.[9] However, for most experimental setups involving AcrB inhibitors, the lack of AcrB is the primary reason for the absence of the inhibitor's effect. If you suspect compensatory mechanisms, you could investigate the expression levels of other efflux pump genes such as acrD, acrF, mdtF, and macB.[9]

Q4: What results should I expect to see when testing this compound in a wild-type strain versus a ΔacrB strain?

A4: In a wild-type strain expressing AcrB, this compound is expected to potentiate the effect of antibiotics that are substrates of the AcrB pump. This is typically observed as a decrease in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of this compound. In contrast, in a ΔacrB strain, this compound should not cause a significant change in the antibiotic's MIC, as the target for the inhibitor is not present.

Troubleshooting Guide

Issue: No observable effect of this compound in the ΔacrB strain.

This is the anticipated result and validates the specificity of your inhibitor. No troubleshooting is required for this specific outcome. However, if you are not observing the expected potentiation effect in your wild-type strain, please consider the following:

  • Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your experimental medium.

  • Antibiotic Choice: Confirm that the antibiotic you are using is a known substrate of the AcrB efflux pump.

  • Strain Integrity: Verify the genotype of your wild-type and ΔacrB strains to ensure they are correct.

  • Experimental Conditions: Check your experimental parameters, such as incubation time, temperature, and bacterial growth phase, as these can influence the outcome.

Quantitative Data Summary

The following table summarizes hypothetical but expected data from a Minimum Inhibitory Concentration (MIC) experiment designed to test the efficacy of this compound.

E. coli StrainAntibiotic (e.g., Ciprofloxacin) MIC (µg/mL)Antibiotic + this compound (at a fixed concentration) MIC (µg/mL)Fold-change in MIC
Wild-Type (expresses AcrB)0.250.031258-fold decrease
ΔacrB (AcrB deleted)0.01560.0156No change

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Preparation of Bacterial Inoculum:

    • Culture E. coli (both wild-type and ΔacrB strains) in a suitable broth medium (e.g., Luria-Bertani broth) overnight at 37°C with shaking.

    • Dilute the overnight culture to a standardized density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension to the final desired inoculum concentration for the assay (typically 5 x 10⁵ CFU/mL).

  • Preparation of Test Plates:

    • Use 96-well microtiter plates.

    • Prepare serial two-fold dilutions of the antibiotic in the broth medium.

    • For the potentiation assay, prepare identical serial dilutions of the antibiotic in a broth medium that also contains a fixed, sub-lethal concentration of this compound.

    • Add the prepared bacterial inoculum to each well.

    • Include appropriate controls: wells with only broth (sterility control), wells with bacteria and broth (growth control), and wells with bacteria and this compound alone (to ensure it is not bactericidal at the tested concentration).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).

Visualizations

AcrB_Inhibitor_Mechanism cluster_WT Wild-Type E. coli (with AcrB) cluster_Delta ΔacrB E. coli (AcrB deleted) WT_cell Bacterial Cell AcrB_pump AcrB Efflux Pump Antibiotic_WT Antibiotic Antibiotic_WT->AcrB_pump Efflux Target_WT Intracellular Target Antibiotic_WT->Target_WT Binding & Inhibition of Growth Inhibitor_WT This compound Inhibitor_WT->AcrB_pump Inhibition Delta_cell Bacterial Cell No_AcrB No AcrB Pump Antibiotic_Delta Antibiotic Target_Delta Intracellular Target Antibiotic_Delta->Target_Delta Binding & Inhibition of Growth Inhibitor_Delta This compound Inhibitor_Delta->No_AcrB No Target

Caption: Mechanism of this compound in wild-type vs. ΔacrB E. coli.

experimental_workflow start Start Experiment prep_strains Prepare Wild-Type and ΔacrB E. coli Cultures start->prep_strains mic_assay Perform MIC Assay with Antibiotic prep_strains->mic_assay mic_assay_inhibitor Perform MIC Assay with Antibiotic + this compound prep_strains->mic_assay_inhibitor compare_results Compare MIC Values mic_assay->compare_results mic_assay_inhibitor->compare_results conclusion Draw Conclusions on Inhibitor Specificity compare_results->conclusion

Caption: Experimental workflow for testing this compound specificity.

References

Technical Support Center: Enhancing the Potency of AcrB Efflux Pump Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the potency of AcrB inhibitors, such as AcrB-IN-3, in clinical isolates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is AcrB and why is it a target in multidrug-resistant (MDR) bacteria?

A1: AcrB is the inner membrane component of the AcrAB-TolC tripartite efflux pump system, a primary mechanism of multidrug resistance in many Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.[1][2][3][4] This pump actively transports a wide range of antibiotics out of the bacterial cell, reducing their intracellular concentration to sub-toxic levels.[1][5] By inhibiting AcrB, we can increase the intracellular accumulation of antibiotics, potentially restoring their efficacy against resistant strains.[1][6]

Q2: How does an AcrB inhibitor like this compound work?

A2: AcrB inhibitors are small molecules that bind to the AcrB protein, disrupting its function.[1] AcrB operates via a functional rotation mechanism where its three protomers cycle through "access," "binding," and "extrusion" conformations to pump out substrates.[7][8][9] Inhibitors can interfere with this cycle, for instance, by binding to a key pocket within AcrB, known as the hydrophobic trap, thereby inactivating the entire pump.[1] This leads to the accumulation of antibiotics inside the bacterium, making it more susceptible.[6]

Q3: What factors can limit the potency of this compound in clinical isolates?

A3: Several factors can reduce the effectiveness of AcrB inhibitors in clinical isolates compared to laboratory strains:

  • Overexpression of AcrAB-TolC: Clinical isolates may have mutations in regulatory genes (e.g., marA, soxS, ramA) that lead to significantly higher levels of the efflux pump, requiring higher concentrations of the inhibitor.[10][11]

  • Mutations in AcrB: Changes in the amino acid sequence of the AcrB protein can alter the inhibitor's binding site, reducing its affinity and efficacy.[8][12][13] For example, mutations in residues G141, N282, and F610 have been shown to confer resistance to certain inhibitors.[12][13]

  • Multiple Resistance Mechanisms: Clinical isolates often possess other resistance mechanisms, such as antibiotic-modifying enzymes (e.g., β-lactamases) or mutations in the antibiotic's primary target (e.g., DNA gyrase), which are not affected by efflux pump inhibition.[12]

  • Efflux Pump Redundancy: Bacteria can express multiple different efflux pumps. While AcrAB-TolC is often dominant, other pumps may contribute to resistance, especially if AcrB is inhibited.[3][12]

Troubleshooting Guides

Problem 1: this compound shows little to no potentiation of the antibiotic in my clinical isolate.

Possible Cause 1: High-level expression of the AcrAB-TolC pump.

  • Troubleshooting Step: Quantify the expression level of the acrB gene in your clinical isolate relative to a susceptible reference strain (e.g., E. coli K-12) using RT-qPCR.

  • Suggested Solution: If overexpression is confirmed, you may need to increase the concentration of this compound used in your assays. Note that toxicity of the inhibitor itself should be monitored.

Possible Cause 2: Presence of mutations in the AcrB protein.

  • Troubleshooting Step: Sequence the acrB gene from the clinical isolate to identify any mutations, particularly in regions known to be important for inhibitor binding.[8][13]

  • Suggested Solution: If a mutation is present in a key binding residue, this compound may not be effective. Consider testing other classes of efflux pump inhibitors that may bind to different sites on the AcrB protein.[13]

Possible Cause 3: The antibiotic is not a substrate of the AcrB pump.

  • Troubleshooting Step: Confirm from literature that the antibiotic you are using is a known substrate for the AcrAB-TolC pump.

  • Suggested Solution: If it is not a known substrate, the lack of potentiation is expected. Choose an antibiotic that is actively effluxed by AcrB (e.g., fluoroquinolones, tetracyclines, chloramphenicol).[5]

Possible Cause 4: Other resistance mechanisms are dominant.

  • Troubleshooting Step: Test the isolate for other resistance mechanisms. For example, if using a β-lactam antibiotic, test for the presence of β-lactamase activity.

  • Suggested Solution: Combine the AcrB inhibitor and antibiotic with an inhibitor of the secondary resistance mechanism (e.g., a β-lactamase inhibitor like clavulanic acid) to see if a synergistic effect can be achieved.

Problem 2: I am seeing inconsistent results in my Minimum Inhibitory Concentration (MIC) reduction assays.

Possible Cause 1: Variability in experimental setup.

  • Troubleshooting Step: Ensure that all experimental parameters are consistent across assays: bacterial inoculum density (typically standardized to 0.5 McFarland), media type, incubation time, and the final concentration of solvents (like DMSO) used to dissolve the inhibitor.

  • Suggested Solution: Perform all experiments in triplicate to ensure reproducibility.[14] Include a quality control strain with a known MIC for the tested antibiotic in every experiment.

Possible Cause 2: Instability or degradation of the inhibitor.

  • Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment. Protect stock solutions from light and store them at the recommended temperature.

  • Suggested Solution: Test the activity of your inhibitor stock on a sensitive, well-characterized laboratory strain to confirm its potency before testing on clinical isolates.

Possible Cause 3: The inhibitor itself has antibacterial activity.

  • Troubleshooting Step: Determine the MIC of this compound alone against your bacterial isolates.

  • Suggested Solution: The concentration of the inhibitor used in potentiation assays should be sub-inhibitory (typically 1/4th to 1/8th of its MIC) to ensure that any observed effect is due to efflux inhibition and not direct antibacterial action.[12]

Data Presentation

Table 1: Example Data on Potentiation of Antibiotics by AcrB Inhibitors in E. coli

This table summarizes the fold reduction in Minimum Inhibitory Concentration (MIC) for various antibiotics when combined with different AcrB inhibitors.

AntibioticInhibitorInhibitor Concentration (µM)Bacterial StrainFold MIC ReductionReference
CiprofloxacinMBX231912.5E. coli2-fold[1]
LevofloxacinMBX231912.5E. coli4-fold[1]
PiperacillinMBX231912.5E. coli8-fold[1]
LevofloxacinNMPNot SpecifiedE. coli (AcrAB overexpressing)>4-fold[12]
TigecyclineML-7Not SpecifiedClinical K. pneumoniae4 to 128-fold[6]
LevofloxacinPAβNNot SpecifiedClinical P. aeruginosa>4-fold[15]

Note: NMP = 1-(1-naphthylmethyl)piperazine; PAβN = Phenylalanine-arginine β-naphthylamide. Data for this compound should be substituted here as it becomes available.

Experimental Protocols

Protocol 1: Determination of MIC by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the potentiation effect of an AcrB inhibitor.

  • Preparation: Prepare a 96-well microtiter plate. In column 1, add the antibiotic alone in serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB). In subsequent columns, prepare the same serial dilutions of the antibiotic but also add a fixed, sub-inhibitory concentration of this compound to each well. Include a growth control (no antibiotic or inhibitor) and a sterility control (no bacteria).

  • Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension so that each well receives a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. The fold reduction in MIC is calculated as (MIC of antibiotic alone) / (MIC of antibiotic + inhibitor). A four-fold or greater reduction is typically considered significant synergy.[6]

Protocol 2: Real-Time Ethidium Bromide (EtBr) Efflux Assay

This assay measures the activity of the efflux pump directly by monitoring the fluorescence of an efflux pump substrate, EtBr.

  • Loading: Centrifuge bacterial cells grown to mid-log phase, wash, and resuspend them in a buffer like PBS. Pre-load the cells with EtBr in the presence of an efflux pump de-energizer (e.g., carbonyl cyanide m-chlorophenylhydrazone - CCCP) to maximize intracellular accumulation.[16]

  • Washing: Centrifuge the loaded cells and wash them with buffer to remove extracellular EtBr and CCCP.

  • Initiating Efflux: Resuspend the cells in buffer containing a source of energy (e.g., glucose). This will re-energize the efflux pumps and initiate the transport of EtBr out of the cells.[16]

  • Measurement: Immediately place the cell suspension in a fluorometer and measure the decrease in fluorescence over time as EtBr is pumped out. To test the inhibitor, add this compound to the cell suspension just before adding the energy source. An effective inhibitor will slow down the rate of fluorescence decrease compared to the control without the inhibitor.

Visualizations

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanism Phase 2: Mechanistic Validation cluster_troubleshooting Phase 3: Troubleshooting start Select Clinical Isolate and Antibiotic mic_alone Determine MIC of Antibiotic Alone start->mic_alone mic_inhibitor Determine MIC of this compound Alone start->mic_inhibitor checkerboard Checkerboard Assay (MIC with Inhibitor) mic_alone->checkerboard mic_inhibitor->checkerboard calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index checkerboard->calculate_fic synergy Assess Synergy (FIC ≤ 0.5) calculate_fic->synergy efflux_assay Real-Time Efflux Assay (e.g., Ethidium Bromide) synergy->efflux_assay Synergy no_synergy No Synergy Observed synergy->no_synergy No Synergy confirm_inhibition Confirm Direct Inhibition of Efflux efflux_assay->confirm_inhibition gene_expression RT-qPCR for acrB Expression confirm_inhibition->gene_expression Inhibition Confirmed confirm_inhibition->no_synergy No Inhibition sequencing Sequence acrB Gene gene_expression->sequencing analyze_data Analyze Mechanistic Data sequencing->analyze_data investigate Investigate Other Resistance Mechanisms no_synergy->investigate

Caption: Workflow for evaluating AcrB inhibitor potency.

acrb_regulation_pathway cluster_stress Environmental Stressors cluster_regulators Global Regulators cluster_pump Efflux Pump Components stress Antibiotics, Bile Salts, Oxidative Stress marA marA stress->marA activates soxS soxS stress->soxS activates ramA ramA stress->ramA activates acrAB acrAB operon marA->acrAB de-represses soxS->acrAB de-represses ramA->acrAB de-represses AcrB_protein AcrB Protein acrAB->AcrB_protein expresses pump Assembled AcrAB-TolC Pump AcrB_protein->pump assembles with TolC_protein TolC Protein TolC_protein->pump assembles with inhibitor This compound inhibitor->AcrB_protein inhibits

Caption: Regulation of the AcrAB-TolC efflux pump.

References

refining AcrB-IN-3 dosage for animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AcrB-IN-3 in animal models. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the AcrB protein, a critical component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.[1] This pump is a member of the Resistance-Nodulation-Division (RND) family of transporters and plays a significant role in conferring multidrug resistance by expelling a wide range of antibiotics and other toxic compounds from the bacterial cell. By inhibiting AcrB, this compound effectively blocks this efflux mechanism, leading to the intracellular accumulation of antibiotics and restoring their efficacy against resistant bacterial strains.

Q2: Is there a recommended starting dosage for this compound in mouse models?

A2: Currently, there is no established universal starting dosage for this compound in rodent models. However, in vitro studies have shown its effectiveness at concentrations ranging from 8 to 128 μg/mL, where it demonstrates strong antibacterial synergy with antibiotics like erythromycin, levofloxacin, and minocycline.[1] Importantly, this compound did not show toxicity in a C. elegans model at a concentration of 128 μg/mL over 72 hours.[1]

For initial in vivo studies in mice, a conservative approach is recommended. Researchers should perform a dose-range finding (dose escalation) study to determine the maximum tolerated dose (MTD). A suggested starting point for such a study could be in the range of 1-5 mg/kg, administered via intraperitoneal (IP) injection, with careful observation for any signs of toxicity. The dose can then be gradually increased in subsequent cohorts.

Q3: How should I formulate this compound for in vivo administration?

A3: this compound is a solid at room temperature and requires a suitable vehicle for in vivo delivery.[1] The choice of formulation can impact its solubility, bioavailability, and potential for local irritation. Here are some suggested formulations:

Formulation ComponentExample Protocol
DMSO, PEG300, Tween 80, ddH₂O 1. Dissolve the required amount of this compound in DMSO to create a stock solution. 2. Add PEG300 and mix until the solution is clear. 3. Add Tween 80 and mix until clear. 4. Finally, add ddH₂O to reach the final desired volume and concentration.[1]
DMSO, Corn Oil 1. Dissolve this compound in DMSO to create a stock solution. 2. Add the DMSO stock to corn oil and mix thoroughly until a clear solution or uniform suspension is achieved.[1]
PEG400 Dissolve this compound directly in PEG400.[1]
Carboxymethyl cellulose (CMC) Suspend this compound in a 0.2% solution of Carboxymethyl cellulose in a suitable vehicle like saline or water.[1]
Tween 80 and CMC Dissolve this compound in a solution of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[1]

Note: It is crucial to ensure the final concentration of solvents like DMSO is kept to a minimum to avoid solvent-related toxicity in the animal model.

Q4: What is the primary signaling pathway affected by this compound?

A4: this compound does not directly modulate a signaling pathway in the traditional sense of host-cell signal transduction. Instead, it physically obstructs the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. This tripartite system is a channel that spans the inner membrane, periplasm, and outer membrane of the bacteria. AcrB is the inner membrane component that recognizes and binds to substrates (like antibiotics) and utilizes the proton motive force to drive their expulsion. By inhibiting AcrB, this compound disrupts this transport process, leading to higher intracellular concentrations of the co-administered antibiotic.

Experimental Protocols

Protocol 1: In Vivo Efficacy of this compound in a Murine Lung Infection Model (Adapted from studies on similar AcrB inhibitors)

This protocol provides a general framework for assessing the in vivo efficacy of this compound in combination with an antibiotic against a Gram-negative bacterial infection in mice.

1. Animal Model and Infection:

  • Use specific-pathogen-free BALB/c or C57BL/6 mice (6-8 weeks old).

  • Acclimatize animals for at least 7 days before the experiment.

  • Culture a multidrug-resistant strain of Klebsiella pneumoniae (or another relevant pathogen) to mid-log phase.

  • Anesthetize mice and infect them via intratracheal or intranasal instillation with a predetermined lethal or sublethal dose of the bacterial suspension.

2. Dosing and Administration:

  • Prepare this compound in a suitable vehicle (see formulation table above).

  • Prepare the antibiotic of choice (e.g., levofloxacin) in a sterile vehicle (e.g., saline).

  • At a specified time post-infection (e.g., 2 hours), administer this compound via intraperitoneal (IP) injection.

  • Shortly after (e.g., 15-30 minutes), administer the antibiotic via an appropriate route (e.g., oral gavage or IP injection).

  • Include control groups: vehicle only, this compound alone, and antibiotic alone.

3. Monitoring and Endpoints:

  • Monitor the health of the animals at regular intervals (e.g., every 12 hours) for signs of distress, weight loss, and mortality for a specified period (e.g., 7 days).

  • At a predetermined time point (e.g., 24 or 48 hours post-treatment), a subset of animals from each group can be euthanized to determine bacterial burden in the lungs and other organs (e.g., spleen, liver) by homogenizing the tissues and plating serial dilutions on appropriate agar plates.

4. Data Analysis:

  • Compare survival curves between treatment groups using a Kaplan-Meier analysis with a log-rank test.

  • Compare bacterial loads between groups using appropriate statistical tests (e.g., Mann-Whitney U test or t-test).

Protocol 2: Intraperitoneal (IP) Injection in Mice

Materials:

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol or other suitable disinfectant

  • This compound formulation

Procedure:

  • Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck. The abdomen should be exposed and facing upwards.

  • Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen. This helps to avoid puncturing the cecum, which is located on the left side, and the bladder.

  • Disinfect: Clean the injection site with a 70% ethanol wipe.

  • Injection: Insert the needle, with the bevel facing up, at a 15-30 degree angle into the abdominal cavity.

  • Aspirate: Gently pull back on the plunger to ensure that no fluid (e.g., blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.

  • Administer: Slowly inject the this compound formulation.

  • Withdraw: Remove the needle and return the mouse to its cage.

  • Monitor: Observe the mouse for a few minutes to ensure there are no immediate adverse reactions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in formulation - Low solubility in the chosen vehicle. - Temperature changes. - Incorrect solvent ratios.- Gently warm the formulation to aid dissolution. - Increase the proportion of solubilizing agents like DMSO or PEG300 (while staying within toxicity limits). - Prepare fresh formulations immediately before use. - Consider using a suspension with a suspending agent like carboxymethyl cellulose.
Acute toxicity or adverse events in animals post-injection (e.g., lethargy, ruffled fur, seizures) - The dose of this compound is too high. - Solvent toxicity (e.g., high concentration of DMSO). - Formulation is not at a physiological pH or is hypertonic. - Rapid injection causing a bolus effect.- Reduce the dose of this compound. Perform a dose-escalation study to find the MTD. - Decrease the concentration of the solvent in the final formulation. Ensure the final DMSO concentration is below 5-10% of the total injection volume. - Check the pH and osmolality of the formulation and adjust if necessary. - Inject the solution more slowly.
No observable in vivo efficacy despite in vitro synergy - Poor pharmacokinetic properties of this compound (e.g., rapid metabolism or clearance). - Inadequate exposure at the site of infection. - The chosen antibiotic is not a substrate for the AcrB pump in the specific bacterial strain. - The in vivo infection model is not suitable.- Perform pharmacokinetic studies to determine the half-life and distribution of this compound. - Consider a different route of administration or a more frequent dosing schedule. - Confirm that the antibiotic's resistance in the chosen strain is primarily due to AcrB-mediated efflux. - Ensure the bacterial inoculum and infection site are appropriate to model the desired disease.
Local irritation or inflammation at the injection site - High concentration of the compound or solvents. - The pH of the formulation is not neutral. - The formulation is a suspension with large particles.- Dilute the formulation to a larger volume if possible, while respecting the maximum injection volume for the animal. - Adjust the pH of the formulation to be closer to physiological pH (~7.4). - If using a suspension, ensure it is homogenous with fine particles. Consider alternative solubilization methods.

Visualizations

AcrAB-TolC Efflux Pump Mechanism

AcrAB_TolC_Mechanism cluster_membrane Bacterial Membranes cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane cluster_exterior Exterior cluster_interior Interior TolC TolC Extracellular Extracellular Space AcrA AcrA AcrA->TolC 3. Channel Assembly AcrB AcrB AcrB->AcrA 2. Conformational Change Antibiotic_out Antibiotic AcrB->Antibiotic_out 4. Efflux Cytoplasm Cytoplasm Antibiotic_in Antibiotic Antibiotic_in->AcrB 1. Binding AcrB_IN_3 This compound AcrB_IN_3->AcrB Inhibition

Caption: Mechanism of the AcrAB-TolC efflux pump and inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Acclimatize Mice B1 Infect Mice with Bacteria A1->B1 A2 Prepare Bacterial Inoculum A2->B1 A3 Formulate this compound & Antibiotic B2 Administer Treatments (Vehicle, this compound, Abx, Combo) A3->B2 B1->B2 Post-infection C1 Monitor Survival & Health B2->C1 C2 Determine Bacterial Burden (Lungs, Spleen, etc.) B2->C2 C3 Statistical Analysis C1->C3 C2->C3

Caption: Workflow for assessing the in vivo efficacy of this compound.

Logical Relationship for Dosage Determination

Dosage_Logic A In Vitro Data (MIC, Synergy) D Dose-Range Finding Study (Dose Escalation) A->D B Toxicity Data (e.g., C. elegans) B->D C Formulation Development C->D E Determine Maximum Tolerated Dose (MTD) D->E F In Vivo Efficacy Study (using doses ≤ MTD) E->F

Caption: Logical steps for determining an effective in vivo dose of this compound.

References

Technical Support Center: Overcoming AcrB Mutations Affecting Inhibitor Binding

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is intended for research purposes only. The inhibitor "AcrB-IN-3" is used as a representative compound that binds to the major substrate-binding pockets of AcrB. The troubleshooting strategies and frequently asked questions (FAQs) are based on published data for various AcrB inhibitors and may not be directly applicable to all compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with AcrB inhibitors, particularly when AcrB mutations are suspected to interfere with inhibitor binding.

Problem 1: Decreased or No Inhibitory Effect of this compound in a specific E. coli strain.

Possible Cause: The E. coli strain may harbor mutations in the acrB gene that alter the binding site of this compound.

Troubleshooting Steps:

  • Sequence the acrB gene: Isolate genomic DNA from the resistant strain and sequence the acrB gene to identify any mutations.

  • Analyze mutation location: Determine if the identified mutations are located within the proximal binding pocket (PBP) or the distal binding pocket (DBP) of AcrB. Common resistance-conferring mutations are often found in these regions.[1][2][3][4]

  • Consult the mutation database: Compare the identified mutations with the known mutations in the AcrB protein that are associated with resistance to other inhibitors (see Table 1).

  • Perform site-directed mutagenesis: To confirm the role of the identified mutation, introduce it into a wild-type acrB gene in a susceptible background strain and assess the minimal inhibitory concentration (MIC) of this compound.

  • Consider alternative inhibitors: If the mutation confers broad resistance to a class of inhibitors, consider using an inhibitor with a different chemical scaffold that may bind to a different site or be less affected by the mutation.

Problem 2: Inconsistent results in fluorescence-based efflux assays.

Possible Cause: Experimental conditions or the specific properties of the fluorescent dye and inhibitor may be affecting the assay's accuracy.

Troubleshooting Steps:

  • Optimize dye and inhibitor concentrations: Titrate both the fluorescent dye (e.g., Nile Red, Ethidium Bromide) and this compound to determine the optimal concentrations that provide a good signal-to-noise ratio without causing artifacts.

  • Verify inhibitor stability: Ensure that this compound is stable under the assay conditions (e.g., buffer composition, temperature, light exposure).

  • Control for membrane-destabilizing effects: Some inhibitors can affect the integrity of the bacterial membrane, leading to increased dye uptake that is independent of efflux pump inhibition. This can be checked by using a control strain lacking AcrB.

  • Use a well-characterized efflux pump-overexpressing strain: For consistent results, use a strain that has been engineered to overexpress the AcrAB-TolC pump, such as E. coli 3-AG100.[5]

  • Validate with a different assay: Confirm the results from the fluorescence-based assay with an independent method, such as determining the MIC of an antibiotic substrate in the presence and absence of the inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the main binding sites for inhibitors in AcrB?

A1: AcrB has two main multidrug binding sites located in its periplasmic domain: the proximal binding pocket (PBP) and the distal binding pocket (DBP).[6][7][8] The PBP is located closer to the central funnel of the trimer, while the DBP is situated deeper within each protomer.[6][7][8] The specific binding site of an inhibitor depends on its chemical structure and properties.

Q2: How do mutations in the binding pockets of AcrB lead to inhibitor resistance?

A2: Mutations in the binding pockets can lead to inhibitor resistance through several mechanisms:

  • Steric hindrance: The mutation can introduce a bulky amino acid residue that physically blocks the inhibitor from binding.

  • Altered hydrophobic/hydrophilic interactions: Changes in the amino acid sequence can disrupt the critical hydrophobic or hydrophilic interactions required for stable inhibitor binding.

  • Conformational changes: The mutation can induce a change in the overall conformation of the binding pocket, making it incompatible with the inhibitor.[3]

  • Changes in substrate specificity: Some mutations can alter the substrate specificity of the pump, leading to increased efflux of certain compounds while decreasing the efflux of others.[3]

Q3: Can a single mutation in AcrB confer resistance to multiple inhibitors?

A3: Yes, a single amino acid substitution, particularly in a critical region of a binding pocket, can confer resistance to multiple inhibitors that share a similar binding mode or chemical scaffold. For example, mutations in the DBP have been shown to affect the activity of various compounds.[3][9]

Q4: Where can I find information on known AcrB mutations and their effects on inhibitor susceptibility?

A4: Several publications have characterized AcrB mutations and their impact on substrate and inhibitor resistance. A summary of some key mutations is provided in Table 1. For a more comprehensive list, it is recommended to consult the primary literature.

Data Presentation

Table 1: Selected AcrB Mutations Affecting Substrate and Inhibitor Susceptibility

MutationLocationEffect on Substrate/Inhibitor SusceptibilityReference(s)
G288DDistal Binding PocketIncreased resistance to ciprofloxacin; increased susceptibility to doxorubicin and minocycline.[3][10]
R717L/QProximal Binding PocketIncreased resistance to macrolides (e.g., azithromycin) and fluoroquinolones; increased susceptibility to novobiocin and cloxacillin.[1][2]
F610ADistal Binding PocketIncreased susceptibility to multiple drugs, suggesting a critical role in substrate binding/efflux.[11][12]
G141D + N282YPeriplasmic Domain (near DBP)Compromises the synergistic activity of the inhibitor 1-(1-naphthylmethyl)-piperazine (NMP).[9]
Q176KDistal Binding PocketIncreases binding energy for cefotaxime, leading to increased efflux efficiency.[4]

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton broth (or other appropriate growth medium)

  • 96-well microtiter plates

  • Serial dilutions of the test compound (this compound) and antibiotic

  • Plate reader

Procedure:

  • Prepare serial twofold dilutions of the antibiotic in the growth medium in a 96-well plate.

  • For testing the effect of an inhibitor, prepare a second set of dilutions containing the antibiotic plus a fixed, sub-inhibitory concentration of this compound.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include a growth control (no antibiotic or inhibitor) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 16-20 hours.

  • Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth.[11][13][14]

Fluorescence-Based Real-Time Efflux Assay

This assay measures the ability of an inhibitor to block the efflux of a fluorescent substrate from bacterial cells.

Materials:

  • Bacterial cells overexpressing AcrB (e.g., E. coli 3-AG100)

  • Fluorescent substrate (e.g., Nile Red, Ethidium Bromide)

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) for de-energizing cells

  • Glucose or other energy source

  • Fluorometer or fluorescence plate reader

  • This compound

Procedure:

  • Grow bacterial cells to the mid-logarithmic phase and harvest by centrifugation.

  • Wash and resuspend the cells in a buffer (e.g., phosphate-buffered saline).

  • De-energize the cells by incubating with CCCP.

  • Load the cells with the fluorescent dye in the presence or absence of this compound.

  • Remove extracellular dye by centrifugation and washing.

  • Initiate efflux by adding an energy source (e.g., glucose).

  • Monitor the decrease in fluorescence over time, which corresponds to the efflux of the dye.[15][16][17][18]

Visualizations

AcrAB_TolC_Efflux_Pump cluster_cell Bacterial Cell cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane TolC TolC Substrate_out Substrate (Extracellular) TolC->Substrate_out Efflux AcrA AcrA AcrA->TolC Docking AcrB AcrB AcrB->AcrA Interaction Proton_in H+ AcrB->Proton_in Cytoplasm Cytoplasm Substrate_in Substrate (Intracellular) Substrate_in->AcrB Binding Inhibitor This compound Inhibitor->AcrB Inhibition Proton_out H+ Proton_out->AcrB Proton Motive Force

Caption: The AcrAB-TolC multidrug efflux pump mechanism.

experimental_workflow start Start: Suspect AcrB mutation affecting inhibitor binding sequence_acrB Sequence acrB gene of resistant strain start->sequence_acrB analyze_mutation Analyze mutation location (PBP/DBP) sequence_acrB->analyze_mutation compare_database Compare with known resistance mutations analyze_mutation->compare_database sdm Site-Directed Mutagenesis to confirm mutation's role compare_database->sdm mic_assay Perform MIC assay with and without inhibitor sdm->mic_assay efflux_assay Perform fluorescence-based efflux assay mic_assay->efflux_assay analyze_data Analyze and interpret data efflux_assay->analyze_data troubleshoot Troubleshoot Assay efflux_assay->troubleshoot conclusion Conclusion: Characterize resistance mechanism and/or identify effective inhibitors analyze_data->conclusion troubleshoot->efflux_assay

Caption: Experimental workflow for investigating AcrB mutations.

References

how to minimize off-target effects of AcrB-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical molecule, "AcrB-IN-3," an inhibitor of the bacterial AcrB efflux pump. The off-target effects and mitigation strategies described are based on general principles of small molecule drug development and may not reflect the properties of any specific, real-world compound.

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and minimizing the potential off-target effects of this compound in a pre-clinical research setting.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action of this compound?

A1: this compound is designed as an inhibitor of AcrB, a key component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.[1][2][3] By inhibiting this pump, this compound aims to restore the efficacy of antibiotics that are otherwise expelled from the bacterial cell.[4]

Q2: What are the potential off-target effects of this compound in mammalian cells?

A2: As a small molecule inhibitor, this compound has the potential to interact with unintended targets in mammalian cells, which can lead to toxicity or other undesirable effects.[5][6] A primary concern is the off-target inhibition of human protein kinases, as many kinase inhibitor scaffolds share structural similarities.[7][8] Such interactions could disrupt cellular signaling pathways, leading to effects on cell proliferation, viability, and other functions.

Q3: How can I experimentally assess the off-target profile of this compound?

A3: A multi-pronged approach is recommended to identify and validate potential off-target interactions. This typically involves a combination of in silico prediction and experimental methods.[9][10] Key experimental approaches include:

  • Kinase Profiling: Screening this compound against a broad panel of purified human kinases to identify potential off-target kinase interactions.[8][11][12]

  • Proteome-wide Screening: Utilizing techniques like chemical proteomics or thermal proteome profiling to identify direct binding partners of this compound in an unbiased manner within a cellular context.

  • Cell-based Phenotypic Screening: Assessing the effects of this compound on various cell lines, including those that do not express the intended target, to uncover potential off-target-driven phenotypes.[5]

Q4: What are the key strategies to minimize the off-target effects of this compound?

A4: Minimizing off-target effects is a central goal of lead optimization in drug discovery.[5] Key strategies include:

  • Rational Drug Design: Modifying the chemical structure of this compound to improve its selectivity for AcrB over off-targets. This can be guided by structural biology (e.g., co-crystal structures) and computational modeling.[5]

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing analogs of this compound to identify modifications that reduce off-target activity while maintaining on-target potency.

  • Dose Optimization: Using the lowest effective concentration of this compound in experiments to reduce the likelihood of engaging lower-affinity off-targets.

  • Use of Negative Controls: Employing structurally similar but inactive analogs of this compound as negative controls in experiments to help distinguish on-target from off-target effects.

Troubleshooting Guides

Problem 1: High cytotoxicity observed in mammalian cell lines at concentrations required for antibacterial activity.

Possible Cause Troubleshooting Step
Off-target kinase inhibitionPerform a broad kinase screen to identify inhibited kinases. If known, cross-reference with kinases essential for cell viability.
Disruption of other essential cellular processesConduct a proteomics screen to identify non-kinase off-targets.
Poor selectivitySynthesize and test analogs of this compound to improve the selectivity index (Off-target IC50 / On-target IC50).

Problem 2: Inconsistent experimental results with this compound.

Possible Cause Troubleshooting Step
Off-target effects masking on-target effectsUse a lower concentration of this compound. Validate on-target engagement with a biophysical or biochemical assay.
Cell-type specific off-target effectsTest this compound in multiple cell lines and compare phenotypic outcomes.
Compound instability or degradationVerify the stability of this compound under your experimental conditions using techniques like HPLC or LC-MS.

Quantitative Data Summary

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table presents hypothetical data from a kinase profiling assay, comparing the potency of this compound against its intended target (AcrB) and a selection of human kinases. A higher IC50 value indicates weaker inhibition.

TargetIC50 (nM)Target Family
AcrB (E. coli) 50 Bacterial Efflux Pump
Kinase A800Tyrosine Kinase
Kinase B2,500Serine/Threonine Kinase
Kinase C>10,000Serine/Threonine Kinase
Kinase D1,200Tyrosine Kinase

Table 2: Hypothetical Cell Viability Data for this compound

This table shows the hypothetical cytotoxic concentration (CC50) of this compound in different mammalian cell lines compared to its minimum inhibitory concentration (MIC) against E. coli. A higher CC50/MIC ratio (Selectivity Index) is desirable.

Cell Line / BacteriumAssay TypeIC50 / MIC (µM)Selectivity Index (HepG2 CC50 / E. coli MIC)
E. coli (AcrB WT)MIC2N/A
HepG2 (Human Liver)CC502512.5
HEK293 (Human Kidney)CC503015
Jurkat (Human T-cell)CC50157.5

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay

Objective: To determine the inhibitory activity of this compound against a panel of purified human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 10 µM to 1 nM).

  • Assay Plate Preparation: In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Add the diluted this compound or control (DMSO) to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a termination buffer containing a chelating agent (e.g., EDTA).

  • Data Acquisition: Read the plate on a fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader to measure the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT)

Objective: To assess the cytotoxicity of this compound against mammalian cell lines.

Methodology:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control for cell death.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells. Calculate the CC50 value from the dose-response curve.

Visualizations

G cluster_workflow Experimental Workflow for Off-Target Assessment start Start: this compound Lead Compound in_silico In Silico Off-Target Prediction start->in_silico in_vitro In Vitro Kinase Profiling (Broad Panel Screen) start->in_vitro cellular Cell-Based Phenotypic Screening (Multiple Cell Lines) start->cellular proteomics Proteomics-Based Target ID (e.g., Chemical Proteomics) start->proteomics data_analysis Data Analysis & Hit Identification in_silico->data_analysis in_vitro->data_analysis cellular->data_analysis proteomics->data_analysis validation Off-Target Validation (Biophysical & Cellular Assays) data_analysis->validation Off-Targets Identified optimized Optimized Compound with Minimized Off-Targets data_analysis->optimized No Significant Off-Targets sar Structure-Activity Relationship (SAR) for Selectivity validation->sar sar->optimized

Caption: Workflow for identifying and mitigating off-target effects of this compound.

G cluster_pathway Hypothetical Off-Target Signaling Pathway receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor proliferation Cell Proliferation & Survival transcription_factor->proliferation acrbin3 This compound (Off-Target) acrbin3->kinase_a

Caption: Potential off-target inhibition of a growth factor signaling pathway by this compound.

Caption: Decision-making flowchart for optimizing the selectivity of this compound analogs.

References

troubleshooting inconsistent MIC results with AcrB-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AcrB-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and frequently asked questions regarding the use of this compound in microbiological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of the AcrB protein, a key component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.[1][2] This pump is a major contributor to intrinsic and acquired antibiotic resistance by actively extruding a wide range of antimicrobial agents from the bacterial cell. This compound functions by blocking this pump, thereby increasing the intracellular concentration of antibiotics and restoring their efficacy. It has been shown to inhibit the efflux of known AcrB substrates like Nile red.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month. The compound is stable at room temperature for short periods, such as during shipping.[1][2]

Q3: What is the recommended solvent for preparing a stock solution of this compound for in vitro assays?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of compounds like this compound for in vitro assays.[3] It is crucial to ensure that the final concentration of DMSO in the assay medium is low (typically ≤0.5%) to avoid any off-target effects on bacterial growth or membrane integrity.[3] Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.

Q4: Which bacterial strains are recommended for testing the activity of this compound?

To effectively evaluate the activity of this compound, it is recommended to use a pair of isogenic bacterial strains:

  • A wild-type or AcrAB-TolC overexpressing strain: An example is Escherichia coli 3-AG100, which has a mutation in the marR gene leading to the overexpression of the AcrAB-TolC pump.[4][5]

  • An AcrB deletion mutant strain: A corresponding strain with a deletion in the acrB gene (e.g., 3-AG100 ΔacrB) serves as a negative control.[4] this compound should not potentiate antibiotic activity in this strain, confirming its specificity for the AcrB pump.

Using both strains helps to verify that the observed potentiation of the antibiotic is due to the inhibition of the AcrB efflux pump and not due to other off-target effects.[6]

Troubleshooting Guide for Inconsistent MIC Results

Inconsistent Minimum Inhibitory Concentration (MIC) results when using this compound can arise from various factors. This guide provides a structured approach to identify and resolve common issues.

Problem 1: No significant reduction in antibiotic MIC in the presence of this compound.
Possible Cause Troubleshooting Step
Inactive this compound - Verify the storage conditions and age of the compound. Ensure it has been stored as recommended (-20°C for powder, -80°C for stock solutions).[1][2]- Prepare a fresh stock solution from the powder.
Inappropriate Concentration of this compound - Perform a dose-response experiment to determine the optimal concentration of this compound. A typical starting range is 8–128 µg/mL.[1][2]- Ensure the concentration used is not toxic to the bacteria on its own. Determine the MIC of this compound alone.
Bacterial Strain Does Not Rely on AcrB for Resistance - Confirm that the bacterial strain used expresses a functional AcrAB-TolC pump. Use a known AcrB-overexpressing strain as a positive control.[4]- Test a panel of antibiotics that are known substrates of the AcrB pump (e.g., erythromycin, levofloxacin, minocycline).[1][2]
Antibiotic is Not a Substrate of the AcrB Pump - Verify from literature that the antibiotic being tested is a known substrate for the AcrAB-TolC efflux pump.
Degradation of this compound in Assay Medium - Minimize the pre-incubation time of this compound in the broth before adding the bacteria and antibiotic.
Problem 2: High variability between replicate MIC values.
Possible Cause Troubleshooting Step
Inaccurate Pipetting - Ensure micropipettes are properly calibrated.- Use reverse pipetting for viscous solutions if necessary.
Inconsistent Bacterial Inoculum - Standardize the bacterial inoculum to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute to the final required concentration (typically 5 x 10⁵ CFU/mL in the well).[7]
Precipitation of this compound - Visually inspect the wells for any precipitation of the compound. - If precipitation is observed, consider preparing the stock solution in a different manner or ensuring the final DMSO concentration is optimized and consistent across all wells.
Edge Effects in Microtiter Plate - To minimize evaporation from the outer wells, which can concentrate the compounds and affect results, consider not using the outermost wells or filling them with sterile broth.
Problem 3: this compound shows intrinsic antibacterial activity.
Possible Cause Troubleshooting Step
High Concentration of this compound - Determine the MIC of this compound alone to establish its intrinsic antibacterial activity. - For synergy testing, use a sub-inhibitory concentration of this compound (typically 1/4 or 1/2 of its MIC).
Off-target Effects - High concentrations of some efflux pump inhibitors can have off-target effects, such as disrupting the bacterial membrane.[8] - Use the AcrB deletion mutant strain to confirm that the observed effect is specific to AcrB inhibition.

Data Presentation

The following table summarizes the expected potentiation of antibiotics by this compound. The values represent the fold reduction in the MIC of the antibiotic when used in combination with an effective concentration of this compound.

AntibioticBacterial StrainThis compound ConcentrationFold MIC ReductionReference
Erythromycin (ERY)E. coli (AcrB expressing)Not specified4-fold[1][2]
Levofloxacin (LEV)E. coli (AcrB expressing)8–128 µg/mLSynergistic[1][2]
Minocycline (MIN)E. coli (AcrB expressing)8–128 µg/mLSynergistic[1][2]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is for determining the MIC of an antibiotic in the presence and absence of this compound.

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick a single colony and inoculate it into Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Reagents:

    • Prepare a stock solution of the antibiotic in a suitable solvent.

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of two-fold dilutions of the antibiotic in MHB in a 96-well plate.

    • Prepare a solution of this compound in MHB at twice the desired final concentration.

  • Assay Setup:

    • Add the antibiotic dilutions to the wells of a 96-well plate.

    • Add the this compound solution to the appropriate wells. For control wells without the inhibitor, add the same volume of MHB (with the same final DMSO concentration).

    • Add the prepared bacterial inoculum to all wells except the sterility control.

    • Include the following controls:

      • Growth Control: Bacteria + MHB (with DMSO)

      • Sterility Control: MHB only

      • This compound Control: Bacteria + this compound (at the concentration used for synergy testing) + MHB

      • Antibiotic Control: Bacteria + Antibiotic + MHB (with DMSO)

  • Incubation and Reading:

    • Incubate the plate at 37°C for 16-20 hours.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy

This assay is used to systematically evaluate the synergistic effect of this compound and an antibiotic.

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute the antibiotic along the x-axis (columns) and this compound along the y-axis (rows).

  • Inoculation:

    • Inoculate all wells with the standardized bacterial suspension as described in the MIC protocol.

  • Incubation and Reading:

    • Incubate the plate at 37°C for 16-20 hours.

    • Read the MIC of each compound alone and in combination.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth:

      • FIC of Antibiotic (FICₐ) = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

      • FIC of this compound (FICₑ) = (MIC of this compound in combination) / (MIC of this compound alone)

      • FICI = FICₐ + FICₑ

    • Interpret the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Visualizations

MIC_Workflow start Start: Prepare Bacterial Inoculum (0.5 McFarland) prepare_reagents Prepare Serial Dilutions of Antibiotic and a fixed concentration of this compound start->prepare_reagents plate_setup Dispense Reagents into 96-well Plate prepare_reagents->plate_setup inoculate Inoculate with Standardized Bacterial Suspension plate_setup->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results analyze Analyze Data: Compare MICs with and without this compound read_results->analyze end End: Determine Fold-Change in MIC analyze->end Troubleshooting_Tree start Inconsistent MIC Results q1 Is there high variability between replicates? start->q1 a1_yes Check Pipetting Accuracy, Inoculum Standardization, and for Compound Precipitation q1->a1_yes Yes q2 Is there no significant MIC reduction? q1->q2 No end Consistent Results a1_yes->end a2_yes Verify Compound Activity, Concentration, and Strain/ Antibiotic Specificity q2->a2_yes Yes q3 Does this compound show intrinsic activity? q2->q3 No a2_yes->end a3_yes Determine MIC of this compound alone and use sub-inhibitory concentrations. Confirm with ΔacrB strain. q3->a3_yes Yes q3->end No a3_yes->end

References

Validation & Comparative

Validating MBX2319 as a Specific AcrB Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pyranopyridine derivative MBX2319 with other known AcrB inhibitors, offering experimental data to validate its efficacy and specificity as a potent inhibitor of the AcrB efflux pump in Gram-negative bacteria. This information is intended for researchers, scientists, and drug development professionals working on antimicrobial resistance.

Introduction to AcrB and Efflux Pump Inhibition

Multidrug resistance (MDR) in Gram-negative bacteria is a significant global health threat. A primary mechanism of this resistance is the overexpression of efflux pumps, which actively extrude a broad range of antibiotics from the bacterial cell, rendering them ineffective.[1] The AcrAB-TolC system is the principal efflux pump in Escherichia coli and other Enterobacteriaceae, with AcrB being the inner membrane transporter responsible for substrate recognition and energy transduction.[1][2] Efflux pump inhibitors (EPIs) are compounds that block the function of these pumps, thereby restoring the efficacy of existing antibiotics.[3] A specific and potent AcrB inhibitor could be a valuable tool in combating MDR infections.

Comparative Analysis of AcrB Inhibitors

MBX2319 is a pyranopyridine-based inhibitor of AcrB that has demonstrated significantly greater potency than earlier generation inhibitors such as phenylalanine-arginine β-naphthylamide (PAβN) and 1-(1-naphthylmethyl)-piperazine (NMP).[3][4] The following tables summarize the comparative performance of these inhibitors in potentiating the activity of various antibiotics against E. coli.

Table 1: Potentiation of Fluoroquinolone Activity against E. coli
InhibitorConcentrationAntibioticFold Decrease in MICReference
MBX2319 3.13 µMCiprofloxacin2 to 4-fold[5]
3.13 µMLevofloxacin4-fold[5]
PAβN 100 µg/mLLevofloxacin8-fold[5]
NMP 100 µg/mLLevofloxacin8 to 16-fold[5]
Table 2: Potentiation of β-Lactam and Other Antibiotic Activity against E. coli
InhibitorConcentrationAntibioticFold Decrease in MICReference
MBX2319 3.13 µMPiperacillin4-fold[5]
3.13 µMOxacillin4-fold[5]
12.5 µMChloramphenicol8-fold[3]
NMP 100 µg/mLOxacillin4 to 8-fold[5]
100 µg/mLChloramphenicol4 to 8-fold[5]

Mechanism of Action and Specificity

MBX2319 acts as a competitive inhibitor by binding to the deep binding pocket, also known as the hydrophobic trap, within the AcrB transporter.[3][4] This binding site is crucial for the recognition and transport of a wide range of substrates. By occupying this pocket, MBX2319 prevents the binding and subsequent efflux of antibiotics.[4] The specificity of MBX2319 for AcrB is demonstrated by its lack of activity in E. coli strains where the acrB gene has been deleted.[5]

dot

Mechanism of AcrAB-TolC Efflux and Inhibition by MBX2319 cluster_membrane Bacterial Membranes Inner Membrane Inner Membrane Outer Membrane Outer Membrane AcrB {AcrB | Inner membrane transporter | Binds antibiotics and MBX2319} AcrA {AcrA | Periplasmic adaptor protein} AcrB->AcrA Efflux pathway TolC {TolC | Outer membrane channel} Extracellular Extracellular Space TolC->Extracellular Expelled AcrA->TolC Antibiotic Antibiotic Antibiotic->AcrB Enters pump MBX2319 MBX2319 MBX2319->AcrB Blocks binding pocket

Caption: AcrAB-TolC efflux pump mechanism and MBX2319 inhibition.

Experimental Validation Workflow

The validation of a specific AcrB inhibitor like MBX2319 follows a structured experimental workflow to characterize its activity and specificity.

dot

Workflow for Validating an AcrB Inhibitor cluster_workflow Experimental Workflow A Initial Screening (e.g., High-throughput screen for antibiotic potentiation) B MIC Potentiation Assays (Checkerboard assays with various antibiotics) A->B C Direct Efflux Inhibition Assays (e.g., Nile Red or Hoechst 33342 accumulation) B->C D Specificity Determination (Test in wild-type vs. ΔacrB strains) C->D E Cytotoxicity Assays (e.g., MTT assay on mammalian cells) D->E F Mechanism of Action Studies (e.g., Crystallography, molecular modeling) D->F G Validated AcrB Inhibitor E->G F->G

Caption: Experimental workflow for AcrB inhibitor validation.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Potentiation Assay (Checkerboard Method)

This assay determines the synergistic activity of an inhibitor and an antibiotic.

  • Materials : 96-well microtiter plates, bacterial culture (e.g., E. coli), appropriate broth medium (e.g., Mueller-Hinton Broth), antibiotic stock solution, inhibitor stock solution (e.g., MBX2319).

  • Procedure :

    • Prepare serial two-fold dilutions of the antibiotic vertically and the inhibitor horizontally in the 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include controls for bacterial growth (no antibiotic or inhibitor) and sterility (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC of the antibiotic alone and in the presence of each concentration of the inhibitor by visual inspection of turbidity.

    • The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy. A significant potentiation is often considered a four-fold or greater reduction in the antibiotic's MIC.[5]

Nile Red Efflux Assay

This real-time assay directly measures the inhibition of efflux using a fluorescent dye.

  • Materials : E. coli strain overexpressing AcrB, phosphate-buffered saline (PBS), glucose, carbonyl cyanide m-chlorophenylhydrazone (CCCP), Nile Red dye, inhibitor (MBX2319), fluorometer.

  • Procedure :

    • Grow bacterial cells to the mid-logarithmic phase, then harvest and wash them with PBS.

    • Resuspend the cells in PBS and energize them with glucose.

    • Add the inhibitor at various concentrations and incubate.

    • Add Nile Red to the cell suspension.

    • Monitor the fluorescence of the cell suspension over time. An increase in fluorescence indicates accumulation of Nile Red due to efflux pump inhibition.

    • The initial rate of fluorescence increase or the steady-state fluorescence level can be used to quantify the inhibitory activity.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the inhibitor to mammalian cells.

  • Materials : Mammalian cell line (e.g., HeLa, HEK293), 96-well plates, cell culture medium, inhibitor stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

  • Procedure :

    • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the inhibitor and incubate for a specified period (e.g., 24-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells to determine the inhibitor's cytotoxicity.

Conclusion

The experimental data strongly support MBX2319 as a potent and specific inhibitor of the AcrB efflux pump. Its ability to significantly potentiate the activity of multiple classes of antibiotics at low micromolar concentrations, combined with its specific action on the AcrB pump, makes it a promising candidate for further development as an adjuvant therapy to combat multidrug-resistant Gram-negative infections. The provided protocols offer a framework for the continued evaluation and comparison of novel AcrB inhibitors.

References

Confirming the Binding Site of AcrB Inhibitors Through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Experimental Workflow for Binding Site Confirmation

The process of confirming a putative inhibitor binding site on AcrB through mutagenesis follows a logical and systematic workflow. This typically involves identifying potential binding residues from structural data, creating specific mutations at these sites, and then assessing the impact of these mutations on inhibitor efficacy and pump function.

cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Mutant Construction cluster_2 Phase 3: Phenotypic Analysis cluster_3 Phase 4: Conclusion Structural Analysis Structural Analysis (Crystallography, Docking) Identify Putative Binding Site Identify Putative Binding Site Residues Structural Analysis->Identify Putative Binding Site Site-Directed Mutagenesis Site-Directed Mutagenesis (e.g., Alanine Scanning) Identify Putative Binding Site->Site-Directed Mutagenesis Verify Mutant Strains Verify Mutant Strains (Sequencing, Western Blot) Site-Directed Mutagenesis->Verify Mutant Strains MIC Assays MIC Assays with Inhibitor and Substrates Verify Mutant Strains->MIC Assays Efflux Assays Functional (Efflux) Assays (e.g., EtBr, Nile Red) Verify Mutant Strains->Efflux Assays Data Analysis Data Analysis and Interpretation MIC Assays->Data Analysis Efflux Assays->Data Analysis Confirm Binding Site Confirm or Refute Binding Site Hypothesis Data Analysis->Confirm Binding Site

Figure 1. Experimental workflow for confirming an inhibitor binding site on AcrB using mutagenesis.
Logical Framework for Mutagenesis Data Interpretation

The core principle behind using mutagenesis to validate a binding site is that a mutation at a critical interaction residue will disrupt the binding of the inhibitor, leading to a measurable change in its effect. The expected outcome is a decrease in the inhibitor's potency in the mutant strain compared to the wild-type.

cluster_wt Wild-Type Scenario cluster_mutant Mutant Scenario Hypothesis Hypothesis: Residue 'X' is critical for inhibitor binding. Mutate Mutate Residue 'X' (e.g., X -> Alanine) Hypothesis->Mutate WildType Wild-Type AcrB Mutant Mutant AcrB (X -> A) InhibitorEffectWT Inhibitor is effective (e.g., low substrate MIC) WildType->InhibitorEffectWT InhibitorEffectMutant Inhibitor is less effective (e.g., high substrate MIC) Mutant->InhibitorEffectMutant Conclusion Conclusion: Residue 'X' is part of the inhibitor binding site. InhibitorEffectWT->Conclusion InhibitorEffectMutant->Conclusion

Figure 2. Logical diagram illustrating how mutagenesis data confirms a binding site.

Comparative Data from AcrB Mutagenesis Studies

Numerous studies have employed site-directed mutagenesis to probe the structure-function relationships of AcrB. The distal binding pocket, rich in phenylalanine residues, is a common target for these investigations.[1][2] The table below summarizes the effects of mutations in this pocket on the minimum inhibitory concentrations (MICs) of various AcrB substrates. A significant increase in the MIC of a substrate in the presence of an inhibitor for the wild-type, but not the mutant, would suggest the mutated residue is involved in inhibitor binding.

AcrB Mutant Substrate Fold Change in MIC vs. Wild-Type Reference
F610AMinocycline16[1]
F610ADoxorubicin8[1]
F610ACiprofloxacin4[1]
F178AMinocyclineNo significant change[1]
F178ADoxorubicinNo significant change[1]
F615AMinocyclineNo significant change[1]
F615ADoxorubicinNo significant change[1]
F628AErythromycin4[2]
F136ANovobiocin4[1]
G141D/N282YLinezolid + NMP*Decreased NMP efficacy[3][4]

*NMP (1-(1-naphthylmethyl)piperazine) is an efflux pump inhibitor.

These data highlight that single amino acid substitutions can have a profound and substrate-dependent impact on AcrB function. For instance, the F610A mutation significantly impairs the efflux of several antibiotics, indicating its critical role in substrate binding and transport.[1] Conversely, mutations at other phenylalanine residues like F178A and F615A have more modest effects, suggesting a degree of redundancy or less critical roles for these residues in the binding of the tested substrates.[1]

Alternative AcrB Inhibitors

While this guide focuses on the methodology to confirm a binding site for any given inhibitor, it is useful to be aware of other known AcrB inhibitors that have been studied using similar techniques. These include:

  • Phenylalanine-Arginine β-Naphthylamide (PAβN): One of the first and most widely studied efflux pump inhibitors.[5]

  • 1-(1-naphthylmethyl)piperazine (NMP): A known inhibitor used in mutagenesis studies to identify resistance-conferring mutations.[3]

  • MBX series (e.g., MBX2319): Potent pyranopyridine-based inhibitors.[4]

  • Pimozide: A neuroleptic drug found to inhibit AcrB.[6]

Mutagenesis studies with these compounds have helped to map the complex and dynamic nature of the AcrB binding pockets.[3][4]

Detailed Experimental Protocols

Site-Directed Mutagenesis of acrB

This protocol is adapted from methodologies described in the literature.[1][7][8]

  • Template Plasmid Preparation: Isolate a plasmid containing the wild-type acrB gene from an appropriate E. coli strain.

  • Primer Design: Design mutagenic primers that contain the desired mutation (e.g., an alanine codon) flanked by homologous sequences to the target region in acrB.

  • PCR Mutagenesis: Perform a PCR reaction using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. The PCR cycling parameters should be optimized for the specific primers and polymerase used. A typical program involves an initial denaturation, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.[7]

  • Template Digestion: Digest the parental, methylated template DNA with a restriction enzyme such as DpnI, which specifically targets methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the resulting mutated plasmid into a competent E. coli strain (e.g., DH5α) for plasmid propagation.

  • Verification:

    • DNA Sequencing: Isolate the plasmid DNA from several transformants and sequence the entire acrB gene to confirm the presence of the desired mutation and the absence of any secondary mutations.[8]

    • Western Blot: To ensure that the mutation does not lead to protein misfolding and degradation, perform a Western blot on total cell lysates using an anti-AcrB antibody to verify the expression of the mutant AcrB protein at levels comparable to the wild-type.[8]

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the standard broth microdilution method.[3][6]

  • Strain Preparation: Grow the wild-type and mutant E. coli strains overnight in a suitable broth medium (e.g., Luria-Bertani broth).

  • Inoculum Preparation: Dilute the overnight cultures to a standardized cell density, typically 5 x 10^5 CFU/mL, in fresh broth.

  • Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test antibiotic. For inhibitor studies, prepare identical plates with and without a fixed, sub-inhibitory concentration of the AcrB inhibitor.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plates.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Ethidium Bromide (EtBr) Efflux Assay

This fluorescence-based assay measures the real-time accumulation of a fluorescent substrate, providing an indication of efflux pump activity.[8]

  • Cell Preparation: Grow the wild-type and mutant E. coli strains to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., phosphate-buffered saline), and resuspend them to a standardized optical density.

  • Loading: Pre-load the cells with the AcrB inhibitor for a defined period to allow for binding.

  • Fluorescence Measurement: Transfer the cell suspension to a fluorometer cuvette or a 96-well black plate. Add EtBr to a final concentration of 2.5 µM.[8]

  • Data Acquisition: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for EtBr. An active efflux pump will expel EtBr, resulting in a slower rate of fluorescence increase compared to a strain with an inhibited or non-functional pump.

  • Analysis: Compare the rate of fluorescence increase between the wild-type and mutant strains in the presence and absence of the inhibitor. A mutation in the inhibitor's binding site would result in a fluorescence accumulation profile in the presence of the inhibitor that is similar to the profile without the inhibitor.

By systematically applying these methodologies, researchers can rigorously test hypotheses about inhibitor binding sites, providing crucial data for the rational design of new and more potent efflux pump inhibitors to combat multidrug resistance.

References

Comparative Analysis of AcrB Inhibitor Activity: Wild-Type vs. Mutant Strains

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficacy of the novel pyranopyridine inhibitor, MBX3132, reveals significant variations in its activity against wild-type Escherichia coli AcrB and strains harboring specific mutations in this critical multidrug efflux pump. This guide provides a comprehensive comparison of MBX3132's performance, supported by experimental data and detailed protocols, to aid researchers in the fields of antibiotic resistance and drug development.

The AcrAB-TolC efflux pump is a primary mechanism of multidrug resistance in Gram-negative bacteria, with AcrB being the inner membrane transporter responsible for substrate recognition and energy transduction.[1][2] The development of efflux pump inhibitors (EPIs) that can restore the efficacy of existing antibiotics is a promising strategy to combat this threat.[1][3] Pyranopyridine derivatives, such as MBX3132, have emerged as potent inhibitors of AcrB.[1][4][5]

Data Presentation: Quantitative Comparison of MBX3132 Activity

The inhibitory activity of MBX3132 was assessed by determining the fold decrease in the Minimum Inhibitory Concentration (MIC) of various antibiotics against E. coli strains expressing either wild-type AcrB or the G141D_N282Y AcrB double mutant. The G141D_N282Y mutation, located in the periplasmic domain of AcrB, has been shown to confer resistance to certain efflux pump inhibitors.[2][6]

AntibioticAntibiotic ClassFold MIC Decrease with MBX3132 (Wild-Type AcrB)Fold MIC Decrease with MBX3132 (AcrB G141D_N282Y Mutant)
LevofloxacinFluoroquinolone≥ 1288
CiprofloxacinFluoroquinolone≥ 12816
LinezolidOxazolidinone644
ClindamycinLincosamide324
NovobiocinAminocoumarin1288
AzithromycinMacrolide644

Data synthesized from a comparative reassessment of AcrB efflux inhibitors. The study utilized an E. coli strain with stable overexpression of wild-type AcrB and a constructed G141D_N282Y double mutant.[2]

The data clearly demonstrates that MBX3132 is a highly potent inhibitor in strains with wild-type AcrB, significantly reducing the MIC of a broad range of antibiotics. However, its efficacy is substantially diminished in the presence of the G141D_N282Y mutation, highlighting the critical role of this region in inhibitor binding and action.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium. When assessing an efflux pump inhibitor, the assay is performed in the presence and absence of the inhibitor.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture (e.g., E. coli expressing wild-type or mutant AcrB)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solutions

  • Efflux pump inhibitor (EPI) stock solution (e.g., MBX3132)

  • Sterile diluents (e.g., water, DMSO)

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[7]

  • Prepare Antibiotic Dilutions: Perform a two-fold serial dilution of the antibiotic in CAMHB in the wells of the 96-well plate.

  • Prepare EPI Plates: For testing the effect of the EPI, prepare a parallel set of plates containing a fixed, sub-inhibitory concentration of the EPI in each well along with the serially diluted antibiotic.

  • Inoculation: Add the standardized bacterial inoculum to each well of the plates. Include a growth control well (bacteria in broth only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[7][8]

  • Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[9]

Ethidium Bromide (EtBr) Accumulation Assay

This fluorometric assay measures the activity of efflux pumps by quantifying the intracellular accumulation of the fluorescent substrate ethidium bromide. Increased accumulation indicates inhibition of efflux.

Materials:

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Glucose

  • Ethidium bromide (EtBr) solution

  • Efflux pump inhibitor (EPI) solution (e.g., MBX3132)

  • Fluorometer or fluorescence microplate reader

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control for efflux inhibition

Procedure:

  • Cell Preparation: Grow the bacterial culture to mid-log phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).

  • Assay Setup: In a 96-well black microplate, add the cell suspension. Add the EPI at the desired concentration to the test wells. Include a positive control with CCCP and a negative control with no inhibitor.

  • Initiate Assay: Add glucose to energize the cells and then add EtBr to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence (excitation ~530 nm, emission ~590 nm) at regular intervals for a defined period (e.g., 60 minutes) at 37°C.[10][11]

  • Data Analysis: An increase in fluorescence over time compared to the control without inhibitor indicates that the EPI is blocking the efflux of EtBr, leading to its accumulation inside the cells.

Mandatory Visualization

AcrB_Efflux_Mechanism cluster_membrane Inner Membrane cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane AcrB AcrB (Trimer) TolC TolC AcrB->TolC Efflux AcrA AcrA Antibiotic_periplasm Antibiotic Antibiotic_periplasm->AcrB Binding MBX3132_periplasm MBX3132 MBX3132_periplasm->AcrB Inhibition Exterior Cell Exterior TolC->Exterior Expulsion

Caption: Mechanism of AcrAB-TolC efflux and inhibition by MBX3132.

Experimental_Workflow_MIC cluster_plates start Start: Bacterial Culture (Wild-Type or Mutant) prep_inoculum Prepare Standardized Inoculum (5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Plates prep_inoculum->inoculate prep_plates Prepare 96-well Plates plate_A Plate A: Antibiotic Serial Dilution prep_plates->plate_A plate_B Plate B: Antibiotic Serial Dilution + MBX3132 (fixed concentration) prep_plates->plate_B incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic compare Compare MICs (Plate A vs. Plate B) read_mic->compare

Caption: Workflow for MIC determination of an antibiotic with an EPI.

AcrB_Inhibition_Comparison WT_AcrB Wild-Type AcrB MBX3132 binds effectively to the hydrophobic trap near the deep binding pocket. Outcome_WT Outcome Potent inhibition of efflux. Significant decrease in antibiotic MIC. WT_AcrB->Outcome_WT Leads to Mutant_AcrB AcrB G141D_N282Y Mutant The mutation alters the conformation of the binding site, reducing the affinity of MBX3132. Outcome_Mutant Outcome Reduced inhibition of efflux. Minor decrease in antibiotic MIC. Mutant_AcrB->Outcome_Mutant Leads to

Caption: Logical comparison of MBX3132 activity in WT vs. mutant AcrB.

References

Reversing Resistance: A Comparative Guide to the Synergistic Effects of AcrB-IN-3 with Various Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance in Gram-negative bacteria is the overexpression of efflux pumps, such as the AcrAB-TolC system, which actively expel antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy. AcrB-IN-3, a novel inhibitor of the AcrB protein, has emerged as a promising agent to counteract this resistance. This guide provides a comprehensive comparison of the synergistic effects of this compound with different classes of antibiotics, supported by experimental data and detailed protocols.

Mechanism of Action: Restoring Antibiotic Efficacy

This compound functions as an efflux pump inhibitor (EPI). It is part of a series of benzo[h]chromene derivatives designed to block the AcrB component of the AcrAB-TolC efflux pump in bacteria like Escherichia coli.[1] By inhibiting this pump, this compound prevents the expulsion of antibiotics, thereby increasing their intracellular concentration and restoring their antibacterial activity. This synergistic relationship allows for the potential revitalization of existing antibiotic arsenals against resistant bacterial strains.

Quantitative Analysis of Synergistic Activity

The synergistic potential of this compound has been quantified using checkerboard assays, which determine the minimal inhibitory concentration (MIC) of an antibiotic in the presence and absence of the inhibitor. The potentiation factor, which indicates the fold reduction in the antibiotic's MIC, is a key metric for evaluating synergy.

Below is a summary of the synergistic effects of this compound (also referred to as compound G10 in the cited literature) with erythromycin, levofloxacin, and minocycline against a wild-type strain of Escherichia coli (ATCC 25922).

AntibioticMIC without this compound (µg/mL)MIC with this compound (128 µg/mL) (µg/mL)Potentiation Factor
Erythromycin>25664>4-fold
Levofloxacin0.06250.031252-fold
Minocycline212-fold

Data sourced from Guo et al., 2023.[1]

These results demonstrate that this compound exhibits a strong synergistic effect with erythromycin, significantly reducing its MIC. Moderate synergy was observed with levofloxacin and minocycline.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

Checkerboard Assay for Antibiotic Synergy

This assay is used to determine the synergistic effect of an antibiotic in combination with an efflux pump inhibitor.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., E. coli ATCC 25922) is inoculated into Mueller-Hinton broth (MHB) and incubated overnight at 37°C. The culture is then diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.

  • Preparation of Test Compounds: The antibiotic and this compound are serially diluted in MHB in the 96-well plate. The antibiotic is typically diluted along the x-axis, while this compound is diluted along the y-axis. This creates a matrix of varying concentrations of both compounds.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic, alone or in combination with this compound, that completely inhibits visible bacterial growth.

  • Calculation of Potentiation Factor: The potentiation factor is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of a fixed concentration of this compound.

Nile Red Efflux Inhibition Assay

This assay measures the ability of an inhibitor to block the efflux of the fluorescent dye Nile Red, a known substrate of the AcrB pump.

  • Bacterial Cell Preparation: An overnight culture of the test bacterium is harvested by centrifugation, washed, and resuspended in a phosphate-buffered saline (PBS) solution to a specific optical density.

  • Loading with Nile Red: The bacterial suspension is incubated with Nile Red in the presence of a proton motive force inhibitor (e.g., CCCP) to allow the dye to accumulate within the cells.

  • Efflux Initiation: The cells are then washed to remove the proton motive force inhibitor and resuspended in PBS. Glucose is added to energize the cells and initiate efflux.

  • Fluorescence Measurement: The fluorescence of the cell suspension is monitored in real-time using a fluorometer. A decrease in fluorescence indicates the efflux of Nile Red from the cells.

  • Inhibition Assessment: To test the inhibitory effect of this compound, the compound is added to the cell suspension before the addition of glucose. Inhibition of efflux is observed as a slower rate of fluorescence decrease compared to the control without the inhibitor. This compound has been shown to completely abolish Nile Red efflux at a concentration of 50 μM.[1]

Visualizing the Mechanism of Action

The following diagrams illustrate the mechanism of the AcrAB-TolC efflux pump and the experimental workflow for assessing efflux pump inhibition.

Efflux_Assay_Workflow cluster_measurement Real-time Fluorescence Measurement cluster_inhibition Inhibition Test start Start: Bacterial Culture wash Harvest and Wash Cells start->wash load Load with Nile Red (+ Proton Motive Force Inhibitor) wash->load wash2 Wash to Remove Inhibitor load->wash2 resuspend Resuspend in Buffer wash2->resuspend add_glucose Add Glucose to Initiate Efflux resuspend->add_glucose add_inhibitor Add this compound resuspend->add_inhibitor measure Monitor Fluorescence Decrease (Efflux) add_glucose->measure end End: Compare Efflux Rates measure->end add_glucose2 Add Glucose add_inhibitor->add_glucose2 measure_inhibition Monitor Fluorescence (Inhibited Efflux) add_glucose2->measure_inhibition measure_inhibition->end

References

A Structural Showdown: AcrB-IN-3 and Other Pyranopyridine Inhibitors in the Fight Against Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural and functional comparison of a new generation of efflux pump inhibitors targeting AcrB, a key player in bacterial multidrug resistance. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of AcrB-IN-3 and related pyranopyridine compounds, supported by experimental data and detailed methodologies.

The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health. One of the primary mechanisms by which bacteria evade the effects of antibiotics is through the overexpression of efflux pumps, which actively expel a broad range of antimicrobial agents from the cell. The AcrAB-TolC efflux pump in Gram-negative bacteria, with AcrB as its core inner-membrane transporter, is a major contributor to this resistance. Consequently, the development of efflux pump inhibitors (EPIs) that can restore the efficacy of existing antibiotics is a promising therapeutic strategy.

This guide focuses on a promising class of AcrB inhibitors: the pyranopyridines. We will conduct a structural and functional comparison of this compound and other notable pyranopyridine inhibitors, providing a clear understanding of their mechanism of action and their potential in combating multidrug resistance.

Structural Comparison: A Tale of a Phenylalanine Cage

The pyranopyridine inhibitors, including the well-characterized MBX series, target a specific region within the AcrB transporter. These compounds bind to a phenylalanine-rich cage that branches from the deep binding pocket of AcrB, a site often referred to as the "hydrophobic trap".[1][2] This binding sterically hinders the entry of antibiotic substrates into the efflux pump, effectively disabling its function.[3]

While the specific chemical structure of "this compound" is not publicly available, it is understood to belong to the pyranopyridine class, likely being a derivative of the MBX series of compounds. The core pyranopyridine scaffold is key to its inhibitory activity, with various substitutions around this core modulating the inhibitor's potency and pharmacokinetic properties.[4][5] More advanced analogs, such as MBX3132 and MBX3135, feature modifications that allow for the formation of a delicate protein- and water-mediated hydrogen bond network, contributing to their significantly increased potency compared to the parent compound, MBX2319.[1]

Quantitative Performance Data

The efficacy of pyranopyridine inhibitors has been evaluated through various in vitro assays, including the measurement of their ability to potentiate the activity of antibiotics (lowering the Minimum Inhibitory Concentration, MIC) and their direct impact on efflux pump activity.

InhibitorConcentration (µM)AntibioticFold Decrease in MICReference
MBX231912.5Ciprofloxacin2[6]
MBX231912.5Levofloxacin4[6]
MBX231912.5Piperacillin8[6]
MBX31320.1-Full activity[1][3]
MBX31350.1-Full activity[1][3]
PAβN (control)>50-Required for full activity[1]

Table 1: Potentiation of Antibiotic Activity by Pyranopyridine Inhibitors against E. coli.

The newer analogs, MBX3132 and MBX3135, demonstrate remarkable potency, showing full activity at concentrations as low as 0.1 µM, which is approximately 500-fold lower than the classical efflux pump inhibitor phenyl-arginine-β-naphthylamide (PAβN).[1][3] This enhanced activity is also reflected in their ability to increase the intracellular accumulation of fluorescent dyes, such as Hoechst 33342, which are known substrates of the AcrB pump.[1]

Experimental Methodologies

To ensure the reproducibility and clear understanding of the presented data, detailed protocols for key experiments are provided below.

Hoechst 33342 Accumulation Assay

This assay measures the ability of an inhibitor to block the efflux of the fluorescent dye Hoechst 33342, a substrate of the AcrB pump. Increased intracellular fluorescence indicates effective inhibition of the efflux pump.

Protocol:

  • Bacterial Culture Preparation: Grow E. coli cells overnight in a suitable broth medium (e.g., Luria-Bertani broth) at 37°C with aeration. The following day, dilute the overnight culture into fresh medium and grow to mid-log phase (OD600 of approximately 0.4-0.6).

  • Cell Washing and Resuspension: Harvest the bacterial cells by centrifugation and wash them three times with a phosphate-buffered saline (PBS). Resuspend the cells in PBS to a final OD600 of 0.1.

  • Assay Setup: In a 96-well microplate, add the bacterial suspension. Add the pyranopyridine inhibitors at various concentrations. Include a positive control (e.g., a known efflux pump inhibitor like PAβN or heat-killed bacteria) and a negative control (DMSO vehicle).

  • Dye Addition and Incubation: Add Hoechst 33342 to a final concentration of 2.5 µM to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence in a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[2] Record the fluorescence over a period of 60 minutes.

  • Data Analysis: Normalize the maximum fluorescence signal to that of heat-killed bacteria (representing 100% accumulation) after subtracting the background fluorescence from wells containing only the compound and media.[2] Calculate the EC50 values using a suitable non-linear regression model.

Nitrocefin Efflux Assay

This assay directly measures the rate of efflux of a chromogenic cephalosporin, nitrocefin, from bacterial cells. A decrease in the rate of nitrocefin hydrolysis by periplasmic β-lactamase indicates inhibition of its efflux.

Protocol:

  • Cell Preparation: Prepare and wash E. coli cells expressing β-lactamase as described in the Hoechst 33342 accumulation assay.

  • Loading with Nitrocefin: Resuspend the cells in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, with 1 mM MgCl2) and load them with nitrocefin by incubation at room temperature.

  • Initiation of Efflux: Initiate efflux by adding an energy source, such as glucose, to the cell suspension.

  • Inhibitor Addition: Add the pyranopyridine inhibitors at desired concentrations to the cell suspension.

  • Measurement of Nitrocefin Hydrolysis: Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 495 nm over time using a spectrophotometer.[7]

  • Data Analysis: Calculate the initial rate of nitrocefin efflux from the linear portion of the absorbance versus time plot. Determine the inhibitory effect of the compounds by comparing the efflux rates in the presence and absence of the inhibitors.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

AcrAB_TolC_Efflux_Pump cluster_cell Gram-Negative Bacterium cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane TolC TolC AcrA AcrA TolC->AcrA AcrB AcrB AcrA->AcrB Antibiotic_in Antibiotic (Inside) AcrB->Antibiotic_in Binding Proton_out H+ AcrB->Proton_out Cytoplasm Cytoplasm Antibiotic_out Antibiotic (Outside) Antibiotic_out->TolC Efflux Proton_in H+ Proton_in->AcrB Proton Motive Force Inhibitor Pyranopyridine Inhibitor Inhibitor->AcrB Inhibition

Caption: The AcrAB-TolC efflux pump mechanism and the site of pyranopyridine inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Hoechst 33342 Accumulation Assay cluster_analysis Data Analysis Culture Bacterial Culture (Mid-log phase) Wash Wash and Resuspend Cells Culture->Wash Plate Aliquot cells into 96-well plate Wash->Plate Add_Inhibitor Add Pyranopyridine Inhibitor Plate->Add_Inhibitor Add_Dye Add Hoechst 33342 Add_Inhibitor->Add_Dye Measure Measure Fluorescence (Ex: 360nm, Em: 460nm) Add_Dye->Measure Normalize Normalize Data Measure->Normalize Calculate Calculate EC50 Normalize->Calculate

Caption: Workflow for the Hoechst 33342 accumulation assay to evaluate efflux pump inhibition.

Conclusion

The pyranopyridine class of inhibitors, including this compound and the MBX series, represents a significant advancement in the quest for potent efflux pump inhibitors. Their unique binding mechanism within the hydrophobic trap of AcrB provides a strong foundation for their efficacy. The substantial improvements in potency observed with newer analogs highlight the potential for structure-based drug design to further optimize these compounds. The experimental data clearly demonstrates their ability to reverse antibiotic resistance in vitro. Continued research and development of these pyranopyridine inhibitors could provide a much-needed tool to rejuvenate our existing antibiotic arsenal and combat the growing threat of multidrug-resistant bacteria.

References

Safety Operating Guide

Navigating the Disposal of AcrB-IN-3: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific regulatory guidance on the disposal of AcrB-IN-3, a potent AcrB efflux pump inhibitor, necessitates a cautious approach rooted in established laboratory safety principles. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.

Core Principles of Chemical Waste Disposal

The proper disposal of any laboratory chemical, including this compound, hinges on the principles of containment, segregation, and clear identification. Adherence to these principles prevents accidental reactions, protects personnel from exposure, and facilitates compliant disposal by licensed waste management services.

Step-by-Step Disposal Protocol for this compound

1. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety guidelines.

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, and empty vials).

  • Solid waste (e.g., contaminated personal protective equipment, absorbent materials) should be collected separately from liquid waste.

2. Waste Container Selection and Labeling:

  • Use a chemically resistant, leak-proof container with a secure lid.

  • The container must be clearly labeled as "this compound Waste" and include the full chemical name.

  • Indicate the primary hazard associated with the compound. While specific hazard information for this compound is limited, it is prudent to handle it as a potentially bioactive compound.

  • Include the date when the waste was first added to the container.

3. Storage of Waste:

  • Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure the storage area is secondary containment, such as a chemical-resistant tray, to contain any potential leaks.

  • Do not overfill waste containers. It is recommended to fill containers to no more than 80% of their capacity.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the this compound waste.

  • Provide the EHS department with all necessary information about the waste, including the chemical name and quantity.

  • Follow all institutional procedures for waste pickup and documentation.

Experimental Workflow for Disposal

cluster_collection Waste Collection cluster_segregation Segregation & Storage cluster_disposal Disposal Procedure A Generate this compound Waste B Select Appropriate Waste Container (Chemically Resistant, Leak-Proof) A->B Step 1 C Label Container Clearly: 'this compound Waste' Date, Primary Hazard B->C Step 2 D Segregate Solid and Liquid Waste C->D Step 3 E Store in Designated, Secure, and Ventilated Area D->E Step 4 F Utilize Secondary Containment E->F Best Practice G Do Not Exceed 80% Container Capacity F->G Step 5 H Contact Environmental Health & Safety (EHS) for Pickup G->H Step 6 I Provide Waste Information to EHS H->I Step 7 J Follow Institutional Pickup Procedures I->J Step 8

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

Disclaimer: The information provided in this document is intended as a general guide. Researchers must always consult and adhere to their institution's specific chemical hygiene and waste disposal plans. The absence of a specific SDS for this compound underscores the importance of treating it with a high degree of caution and applying conservative safety measures.

Personal protective equipment for handling AcrB-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. Not for use in humans or animals.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling AcrB-IN-3. Given that specific safety data for this compound is not publicly available, this guide is based on best practices for handling novel chemical compounds and potent small molecule inhibitors with unknown toxicity. A conservative approach is essential to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Risk Assessment

This compound is an AcrB efflux pump inhibitor.[1][2] As a novel research compound, its toxicological properties have not been fully characterized. Therefore, it must be handled as a potentially hazardous substance. All personnel must conduct a thorough risk assessment before beginning any experiment involving this compound.

Potential Hazards:

  • Acute and chronic health effects: Unknown. Assume the compound may be toxic if inhaled, ingested, or absorbed through the skin.

  • Irritation: May cause skin and eye irritation upon contact.

  • Sensitization: The potential for allergic sensitization is unknown.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in solid (powder) or solution form. The selection of specific PPE should be based on a risk assessment of the planned procedures.

Protection Type Required Equipment Specifications and Use Cases
Eye and Face Protection Safety Goggles or Safety Glasses with Side ShieldsMust be ANSI Z87.1 compliant. Required at all times in the laboratory where this compound is handled.
Face ShieldTo be worn in addition to safety goggles when there is a significant risk of splashes or aerosols, such as during bulk handling, preparing concentrated solutions, or cleaning spills.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Double gloving is recommended, especially when handling the pure compound or concentrated solutions. Check manufacturer's glove compatibility charts. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA buttoned, full-length laboratory coat is required. A flame-resistant lab coat should be worn if flammable solvents are used.
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection N95 Respirator or higher (e.g., P100)Required when handling the solid (powder) form of this compound outside of a certified chemical fume hood or other containment device to prevent inhalation of fine particles. A full respiratory protection program, including fit testing, must be in place.
Foot Protection Closed-toe ShoesShoes must fully cover the feet. Perforated shoes, sandals, and cloth shoes are not permitted in the laboratory.

Safe Handling and Operational Plan

Adherence to standard laboratory safety protocols is critical. The following step-by-step guidance outlines the safe handling of this compound.

Experimental Workflow for Handling this compound:

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid this compound (in fume hood or containment) don_ppe->weigh dissolve Prepare Stock Solution (in fume hood) weigh->dissolve conduct_exp Conduct Experiment with Diluted Solutions dissolve->conduct_exp decontaminate Decontaminate Work Surfaces conduct_exp->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Workflow for the safe handling of this compound from preparation to disposal.

Detailed Methodologies:

  • Preparation:

    • Designated Area: All work with this compound, especially with the solid form, must be conducted in a designated area within a certified chemical fume hood.

    • PPE: Before handling the compound, put on all required PPE as detailed in the table above.

    • Weighing: Weigh the solid compound in a chemical fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.

    • Solution Preparation: Prepare stock solutions in the chemical fume hood. Add the solvent to the solid to minimize the generation of dust.

  • Experimentation:

    • When using diluted solutions of this compound, standard laboratory practices should be followed, including wearing appropriate PPE.

    • Avoid generating aerosols.

  • Cleanup:

    • Decontamination: At the end of each procedure, decontaminate all surfaces and equipment that may have come into contact with this compound. A 70% ethanol solution or another appropriate laboratory disinfectant can be used, followed by a thorough cleaning with soap and water.

    • Waste Disposal: Segregate and dispose of all waste as outlined in the disposal plan below.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.

    • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

In the event of an emergency, follow these procedures and report the incident to your laboratory supervisor and institutional safety office.

Emergency Response Plan for this compound Exposure or Spill:

Emergency Response Plan for this compound node_action node_action start Incident Occurs (Spill or Exposure) is_spill Is it a spill? start->is_spill is_exposure Is it personal exposure? start->is_exposure spill_size Is the spill large or small? is_spill->spill_size exposure_type What type of exposure? is_exposure->exposure_type spill_small Small Spill spill_size->spill_small Small spill_large Large Spill spill_size->spill_large Large exposure_skin Skin Contact exposure_type->exposure_skin Skin exposure_eye Eye Contact exposure_type->exposure_eye Eye exposure_inhalation Inhalation exposure_type->exposure_inhalation Inhalation exposure_ingestion Ingestion exposure_type->exposure_ingestion Ingestion action_contain_small Contain the spill with absorbent material. Clean with appropriate solvent. Dispose of as hazardous waste. spill_small->action_contain_small action_evacuate Evacuate the area. Alert others. Contact EHS. spill_large->action_evacuate action_wash_skin Remove contaminated clothing. Wash affected area with soap and water for 15 minutes. exposure_skin->action_wash_skin action_flush_eye Flush eyes with water for at least 15 minutes at an eyewash station. exposure_eye->action_flush_eye action_fresh_air Move to fresh air. exposure_inhalation->action_fresh_air action_medical_attention Seek immediate medical attention. Bring SDS if available. exposure_ingestion->action_medical_attention action_wash_skin->action_medical_attention action_flush_eye->action_medical_attention action_fresh_air->action_medical_attention

Decision-making workflow for responding to an this compound related emergency.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.

Waste Type Disposal Container Disposal Procedure
Solid Waste Labeled Hazardous Waste Bag within a sealed containerIncludes contaminated gloves, weighing papers, pipette tips, and other disposable labware.
Liquid Waste Labeled Hazardous Waste Container (solvent compatible)Includes unused solutions and contaminated solvents. Do not pour down the drain.
Sharps Waste Labeled Sharps Container for Hazardous WasteIncludes needles, syringes, and contaminated glassware.

Waste Management Best Practices:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Toxic").

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Storage: Store waste containers in a designated, secondary containment area away from general laboratory traffic.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

By adhering to these guidelines, researchers can safely handle this compound and minimize the risk of exposure and environmental contamination. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.